Erythromycin G
Description
Propriétés
Formule moléculaire |
C37H67NO13 |
|---|---|
Poids moléculaire |
733.9 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-13-26-20(4)29(41)21(5)28(40)18(2)15-36(8,45)33(51-35-30(42)25(38(10)11)14-19(3)47-35)22(6)31(24(17-39)34(44)49-26)50-27-16-37(9,46-12)32(43)23(7)48-27/h18-27,29-33,35,39,41-43,45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23+,24-,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 |
Clé InChI |
ZQLOQWOXRVAVOI-NUNOGRHOSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Synonymes |
4-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-14-ethyl-7,12-dihydroxy-3-hydroxymethyl-5,7,9,11,13-pentametehyl-6-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)oxacyclotetradecane-2,10-dione erythromycin G |
Origine du produit |
United States |
Foundational & Exploratory
The Structural Elucidation of Erythromycin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin G is a naturally occurring macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its structural elucidation, a critical step in understanding its biological activity and potential for drug development, has been accomplished through a combination of advanced spectroscopic and crystallographic techniques. This technical guide provides an in-depth overview of the methodologies employed in the determination of this compound's chemical structure, including its isolation, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Detailed experimental protocols and data interpretation are presented to serve as a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.
Introduction
Erythromycins are a class of macrolide antibiotics with a broad spectrum of activity against Gram-positive bacteria. They are characterized by a 14-membered macrocyclic lactone ring to which one or more deoxy sugars are attached. This compound is a minor congener produced during the fermentation of Saccharopolyspora erythraea and is structurally distinct from the more abundant Erythromycin A. The definitive structure of this compound was established as a derivative of Erythromycin B, featuring a key hydroxylation at the C-16 methyl group.[1] This modification has implications for its biosynthetic pathway and pharmacological properties. This guide will detail the scientific journey of its structural determination.
Isolation and Purification of this compound
The initial step in the structural elucidation of a natural product is its isolation from the producing organism and subsequent purification to obtain a homogenous sample. For this compound, this involves fermentation of Saccharopolyspora erythraea, followed by extraction and chromatographic separation.
Fermentation of Saccharopolyspora erythraea
Saccharopolyspora erythraea is cultured in a suitable nutrient-rich medium to promote the production of erythromycins. Fermentation conditions are optimized to enhance the yield of the desired minor congeners, including this compound.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Saccharopolyspora erythraea is prepared by inoculating a suitable agar slant into a seed medium and incubating at 34°C for 2 days with shaking.
-
Production Fermentation: The seed culture is then transferred to a larger production medium containing sources of carbon (e.g., corn starch, dextrin), nitrogen (e.g., soybean flour, corn steep liquor), and mineral salts. The fermentation is carried out at 34°C with controlled aeration and agitation for 6-7 days.
-
Precursor Feeding: To potentially enhance the yield of specific erythromycin analogues, precursor feeding strategies, such as the addition of n-propanol, may be employed during fermentation.
Extraction and Chromatographic Purification
Following fermentation, the broth is harvested, and the erythromycins are extracted and purified using a series of chromatographic techniques.
Experimental Protocol: Extraction and Purification
-
Broth Filtration: The fermentation broth is filtered to remove the mycelia.
-
Solvent Extraction: The filtered broth is adjusted to a basic pH and extracted with an organic solvent such as ethyl acetate or chloroform.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography. A common technique is High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is employed to separate the different erythromycin congeners.
-
Detection: UV detection at 215 nm is commonly used to monitor the elution of the compounds.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or Mass Spectrometry to identify those containing this compound. The pure fractions are then pooled and concentrated.
Spectroscopic and Crystallographic Analysis
The purified this compound is then subjected to a battery of analytical techniques to determine its molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For this compound, Electrospray Ionization (ESI) is a soft ionization technique commonly used.
Data Presentation: Mass Spectrometry Data of this compound
| Parameter | Value |
| Ionization Mode | ESI-MS (Positive) |
| Molecular Ion [M+H]⁺ | m/z (inferred based on structure) |
| High-Resolution MS | Provides exact mass for formula determination |
| Key Fragment Ions | Loss of desosamine sugar, loss of cladinose sugar, water loss |
Note: Specific high-resolution mass spectrometry data for this compound is not publicly available. The table reflects the expected data based on its known structure and the typical fragmentation of erythromycins.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
LC Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A C18 column with a gradient of acetonitrile and water (both with 0.1% formic acid) is used for separation.
-
MS Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer. Data is acquired in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques (COSY, HSQC, HMBC), are employed to assign all the proton and carbon signals in the molecule.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound
Specific ¹H and ¹³C NMR data for this compound are not publicly available. The following table presents a representative comparison with Erythromycin A to illustrate the expected shifts. The key difference would be observed in the signals corresponding to the C-16 methyl group, which is hydroxylated in this compound.
| Atom No. | Erythromycin A ¹³C Shift (ppm) | Erythromycin A ¹H Shift (ppm) | Expected this compound Shift Difference |
| ... | ... | ... | ... |
| C-16 (CH₂) | - | - | Downfield shift due to -OH |
| H-16 | - | - | Appearance of signals for CH₂OH |
| ... | ... | ... | ... |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and establish the connectivity and stereochemistry of the molecule.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique was instrumental in confirming the structure of this compound.[1][2]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent or by vapor diffusion techniques.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise coordinates of each atom in the molecule.
Biosynthesis of this compound
This compound is biosynthesized from Erythromycin D, which is a precursor in the erythromycin biosynthetic pathway. The final step is a hydroxylation reaction.
Visualizations
Structure of this compound
References
The Erythromycin G Biosynthetic Pathway in Saccharopolyspora erythraea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Erythromycin G in the filamentous bacterium Saccharopolyspora erythraea. Erythromycin, a clinically significant macrolide antibiotic, exists as a complex of related compounds, with Erythromycin A being the most abundant and well-characterized. This compound, a minor congener, arises as a shunt product from the main biosynthetic pathway. This document details the enzymatic steps, genetic basis, and relevant experimental methodologies for studying this pathway, with a focus on quantitative data and visual representations of the core processes.
Core Biosynthetic Pathway of Erythromycins
The biosynthesis of erythromycins in Saccharopolyspora erythraea is a complex process orchestrated by a large polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The genes encoding these enzymes are clustered together on the bacterial chromosome.[1][2] The pathway can be broadly divided into three main stages:
-
Macrolactone Ring Formation: The core of the erythromycin molecule, a 14-membered macrolactone ring called 6-deoxyerythronolide B (6-dEB), is synthesized by a modular Type I PKS known as 6-deoxyerythronolide B synthase (DEBS).
-
Hydroxylation Events: The 6-dEB core undergoes hydroxylation at specific positions, catalyzed by cytochrome P450 monooxygenases.
-
Glycosylation and Methylation: Sugar moieties are synthesized and attached to the macrolactone ring, followed by a final methylation step to yield the various erythromycin congeners.
Formation of the 6-Deoxyerythronolide B (6-dEB) Core
The synthesis of 6-dEB is the foundational step in erythromycin biosynthesis. This process is carried out by the DEBS enzyme complex, which consists of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. These proteins are encoded by the eryA genes (eryAI, eryAII, and eryAIII). The DEBS complex functions as an assembly line, where a starter unit of propionyl-CoA is sequentially condensed with six molecules of (2S)-methylmalonyl-CoA. Each condensation and subsequent modification cycle is catalyzed by a specific module within the DEBS proteins. The final product, 6-dEB, is released from the enzyme complex by a thioesterase domain.
Post-PKS Modifications Leading to Erythromycin A, B, C, D, and G
Following the synthesis of 6-dEB, a series of post-PKS modifications occur to generate the different erythromycin variants.[3]
-
Hydroxylation at C-6: The enzyme EryF, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of 6-dEB at the C-6 position to produce erythronolide B (EB).[4]
-
First Glycosylation: The sugar L-mycarose is attached to the C-3 hydroxyl group of EB by the glycosyltransferase EryBII, forming 3-O-mycarosylerythronolide B.
-
Second Glycosylation: The amino sugar D-desosamine is attached to the C-5 hydroxyl group by the glycosyltransferase EryCIII, yielding Erythromycin D.
-
Hydroxylation at C-12: The enzyme EryK, another cytochrome P450 hydroxylase, hydroxylates Erythromycin D at the C-12 position to produce Erythromycin C.[5][6]
-
Methylation: The final step in the biosynthesis of Erythromycin A is the methylation of the mycarose sugar of Erythromycin C by the S-adenosylmethionine-dependent methyltransferase EryG.[7] The same enzyme can also methylate Erythromycin D to produce Erythromycin B.[3]
The Biosynthetic Pathway of this compound
This compound is a naturally occurring minor erythromycin congener.[8] Its biosynthesis diverges from the main pathway leading to Erythromycin A.
Key Differentiating Step: C-16 Hydroxylation
This compound is formally derived from Erythromycin B through the hydroxylation of the C-16 methyl group.[8] This specific hydroxylation event is the defining feature of the this compound biosynthetic branch.
Proposed Enzymatic Step:
While the specific enzyme responsible for the C-16 hydroxylation has not been definitively identified, it is highly probable that a cytochrome P450 monooxygenase catalyzes this reaction. This hypothesis is based on the nature of the other hydroxylation steps in the erythromycin pathway, which are carried out by P450 enzymes (EryF and EryK).[4][5] This putative enzyme, here designated as "Ery-C16-hydroxylase," would act on Erythromycin B as its substrate.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Quantitative Data on Erythromycin Production
The production of erythromycins is a complex fermentation process, and yields can vary significantly depending on the strain of S. erythraea and the fermentation conditions. Erythromycin A is the major product, while this compound is produced in much smaller quantities.
| Erythromycin Congener | Typical Yield Range (mg/L) | Notes |
| Erythromycin A | 500 - 10,000+ | Major product; yields are highly dependent on strain and fermentation optimization.[8][9] |
| Erythromycin B | 50 - 500 | A common byproduct.[7] |
| Erythromycin C | 20 - 200 | Another common byproduct.[7] |
| Erythromycin D | Variable | Precursor to Erythromycins A, B, and C. |
| This compound | Trace amounts | Isolated from mother liquors of industrial fermentations; specific quantitative data is not widely reported.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the erythromycin biosynthetic pathway.
Fermentation of Saccharopolyspora erythraea for Erythromycin Production
This protocol describes a typical batch fermentation process for producing erythromycin.
Workflow Diagram:
Materials:
-
Saccharopolyspora erythraea strain (e.g., NRRL 2338)
-
Seed Medium: (per liter) 10 g glucose, 25 g corn starch, 10 g yeast extract, 10 g whole milk powder, 2 g MgSO₄·7H₂O. Adjust pH to 7.2.[10]
-
Fermentation Medium: (per liter) 40 g cornstarch, 30 g soybean flour, 30 g dextrin, 2 g (NH₄)₂SO₄, 10 mL soybean oil, 60 g CaCO₃. Adjust pH to 7.2.[10]
-
Shaker flasks (250 mL)
-
Bioreactor (optional, for larger scale)
-
Incubator shaker
Procedure:
-
Spore Suspension: Prepare a spore suspension of S. erythraea from a mature agar plate in sterile water.
-
Seed Culture: Inoculate 50 mL of seed medium in a 250 mL flask with the spore suspension. Incubate at 28°C on a rotary shaker at 250 rpm for 2-3 days.[10]
-
Production Culture: Inoculate 30 mL of fermentation medium in a 250 mL flask with 2 mL of the seed culture.[10]
-
Fermentation: Incubate the production culture at 28-34°C on a rotary shaker at 250 rpm for 5-7 days.[10]
-
Monitoring: Monitor the fermentation by measuring pH, biomass, and erythromycin concentration at regular intervals.
-
Harvest: After the fermentation is complete, harvest the broth by centrifugation to separate the mycelium from the supernatant.
Extraction and Purification of Erythromycins
This protocol outlines a general procedure for extracting and purifying erythromycins from the fermentation broth.
Materials:
-
Fermentation broth supernatant
-
Ethyl acetate
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (0.1 M)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Alkalinization: Adjust the pH of the fermentation supernatant to 9.5-10.0 with 1 M NaOH to ensure erythromycin is in its basic, more soluble form in organic solvents.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.
-
Back Extraction (Optional): To further purify, back-extract the combined ethyl acetate layers with 0.1 M HCl. This will move the protonated erythromycin into the aqueous phase. Then, re-adjust the aqueous phase to pH 9.5-10.0 and extract again with ethyl acetate.
-
Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.
-
Chromatographic Purification: Dissolve the crude extract in a minimal amount of solvent and purify by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform to methanol) to separate the different erythromycin congeners.
HPLC Analysis of Erythromycin Congeners
This protocol provides a method for the separation and quantification of erythromycin A, B, C, and other related compounds.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0
-
Erythromycin standards (A, B, C, etc.)
Procedure:
-
Sample Preparation: Dissolve the purified erythromycin extract or a diluted fermentation broth sample in the mobile phase. Filter through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the sample and standards. Identify and quantify the different erythromycin congeners by comparing their retention times and peak areas to those of the standards.
Enzyme Assay for Cytochrome P450 Hydroxylases (EryF and EryK)
This protocol is a general method for assaying the activity of cytochrome P450 hydroxylases like EryF and EryK.
Workflow Diagram:
Materials:
-
Purified EryF or EryK enzyme
-
Substrate: 6-dEB for EryF; Erythromycin D for EryK
-
NADPH
-
A suitable redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP⁺ reductase)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Ethyl acetate
-
HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate, P450 enzyme, and redox partners.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic layer.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC or LC-MS analysis to detect and quantify the hydroxylated product.
Conclusion
The biosynthesis of this compound in Saccharopolyspora erythraea represents a fascinating offshoot of the main erythromycin pathway. While the core enzymatic machinery is shared, the specific hydroxylation at the C-16 position of Erythromycin B sets it apart. The identification and characterization of the putative "Ery-C16-hydroxylase" remains an area for future research and could open up new avenues for the bioengineering of novel erythromycin analogs. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and manipulate this important biosynthetic pathway.
References
- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 eryF - Wikipedia [en.wikipedia.org]
- 5. Identification of a Saccharopolyspora erythraea gene required for the final hydroxylation step in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
The Discovery and Isolation of Erythromycin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Erythromycin G, a naturally occurring macrolide antibiotic. The content herein is curated for professionals in the fields of microbiology, natural product chemistry, and drug development, offering detailed experimental methodologies, data presentation, and visualization of key processes.
Introduction to this compound
This compound is a minor, naturally produced analog of erythromycin, a widely used macrolide antibiotic. It was first isolated from the fermentation broth of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), the same actinomycete bacterium that produces the more abundant Erythromycin A.[1] Structurally, this compound is the C-16 hydroxylated derivative of Erythromycin B.[1] This modification, a hydroxyl group on the ethyl side chain of the macrolactone ring, distinguishes it from other erythromycin congeners and influences its physicochemical and biological properties. The discovery of novel erythromycin analogs like this compound is of significant interest as they can serve as scaffolds for the development of new antibiotics with improved efficacy, altered pharmacokinetic profiles, or novel mechanisms of action.
Biosynthesis of this compound
The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea. The core of the molecule, the 14-membered macrolactone ring, is assembled by a modular polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS). Subsequent post-PKS modifications, including hydroxylations and glycosylations, lead to the various erythromycin congeners.
This compound is understood to be a derivative of Erythromycin B. The biosynthetic pathway is hypothesized to follow the main erythromycin production route, with a final hydroxylation step. While the specific enzyme responsible for the C-16 hydroxylation of Erythromycin B to yield this compound has not been definitively characterized in the literature, it is presumed to be a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the oxidative modification of secondary metabolites in actinomycetes.
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.
References
Physicochemical Properties of Erythromycin G: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of Erythromycin G, aimed at researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for the closely related and well-characterized Erythromycin A, alongside detailed experimental protocols for determining key physicochemical parameters.
Core Physicochemical Properties
Table 1: Physicochemical Data for this compound and Erythromycin A
| Property | This compound | Erythromycin A | Source(s) |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₃ | [1] |
| Molecular Weight | 733.9 g/mol | 733.93 g/mol | [2][3][4] |
| Melting Point | Data not available | 135-140 °C (resolidifies and melts again at 190-193 °C) | [2][3][4] |
| Solubility in Water | Data not available | ~2 mg/mL | [2][3][4] |
| Solubility in Organic Solvents | Data not available | Freely soluble in ethanol, acetone, chloroform, acetonitrile, and ethyl acetate. | [3][5][6][7] |
| pKa | Data not available | 8.8 | [2][8][9] |
| logP (Octanol-Water Partition Coefficient) | Data not available | Ranges from 1.4 to 4 | [9] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of macrolide antibiotics like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely used technique for its determination.[1][10][11][12][13]
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a calibrated melting point apparatus.[11]
-
Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).[11]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[14][15][16][17][18]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed, airtight container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear, saturated supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring the change in pH as a function of the volume of added titrant.[19][20][21][22][23]
Methodology:
-
Solution Preparation: A known concentration of the substance is dissolved in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).[19]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.
-
pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH electrode.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the substance is in its ionized form.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (n-octanol).[24][25][26][27][28]
Methodology:
-
Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[8][29][30][31][32][33][34][][36]
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for Antibiotic Susceptibility Testing (Kirby-Bauer Method)
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antibiotics.[37][38][39][40][41]
Caption: Workflow of the Kirby-Bauer antibiotic susceptibility test.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Erythromycin [drugfuture.com]
- 3. Erythromycin - LKT Labs [lktlabs.com]
- 4. Erythromycin(114-07-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 红霉素 potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. byjus.com [byjus.com]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. biorelevant.com [biorelevant.com]
- 15. uspnf.com [uspnf.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Solubility Measurements | USP-NF [uspnf.com]
- 18. m.youtube.com [m.youtube.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. researchgate.net [researchgate.net]
- 28. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]
- 29. Erythromycin - Wikipedia [en.wikipedia.org]
- 30. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Macrolide antibiotic interaction and resistance on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 37. mdpi.com [mdpi.com]
- 38. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. bio.libretexts.org [bio.libretexts.org]
- 40. researchgate.net [researchgate.net]
- 41. apec.org [apec.org]
Erythromycin G as a Biosynthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a clinically significant macrolide antibiotic, is a complex secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a multi-step process involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes that modify the initial macrolactone core. Among the various erythromycin congeners produced during fermentation, Erythromycin G holds a unique position. This technical guide provides an in-depth exploration of this compound's role as a biosynthetic intermediate, detailing the enzymatic transformations leading to its formation and its place within the broader erythromycin biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific aspect of erythromycin biosynthesis.
The Erythromycin Biosynthetic Pathway: An Overview
The biosynthesis of erythromycin A, the most abundant and clinically relevant form, begins with the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS)[1][2][3]. Following the formation of 6-dEB, a series of post-PKS modifications occur, including hydroxylations, glycosylations, and methylations, to yield the final product[4]. These tailoring steps are crucial for the biological activity of the antibiotic.
The generally accepted late-stage biosynthetic pathway leading to Erythromycin A is depicted below.
This compound: A Hydroxylated Derivative of Erythromycin B
This compound is a naturally occurring macrolide isolated from cultures of Saccharopolyspora erythraea. Its structure was determined to be a hydroxylated derivative of Erythromycin B at the C-16 methyl group. While the enzyme responsible for this specific C-16 hydroxylation has not been definitively identified, it is presumed to be a cytochrome P450 monooxygenase, given the nature of the reaction. The formation of this compound represents a branch point from the main pathway leading to Erythromycin A.
Chemical Structure of Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Erythromycin B | C37H67NO12 | 717.9 | Lacks the C12 hydroxyl group present in Erythromycin A. |
| This compound | C37H67NO13 | 733.9 | Hydroxylated at the C-16 methyl group of Erythromycin B. |
Key Tailoring Enzymes in Late-Stage Erythromycin Biosynthesis
The conversion of the initial macrolactone core into the various erythromycin congeners is orchestrated by a suite of tailoring enzymes. The characterization of these enzymes is crucial for understanding and potentially manipulating the biosynthetic pathway to produce novel erythromycin derivatives.
EryF: C-6 Hydroxylase
EryF is a cytochrome P450 monooxygenase that catalyzes the stereospecific hydroxylation of 6-dEB at the C-6 position to form erythronolide B (EB)[1][2]. This is the first post-PKS modification step.
EryK: C-12 Hydroxylase
EryK is another cytochrome P450 monooxygenase responsible for the hydroxylation of the macrolide ring at the C-12 position[4]. It can act on both Erythromycin D to produce Erythromycin C, and on Erythromycin B to contribute to the formation of Erythromycin A.
EryG: S-adenosylmethionine-dependent O-methyltransferase
EryG is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the mycarose sugar moiety attached to the macrolide ring[4]. This enzyme is responsible for the conversion of Erythromycin D to Erythromycin B and Erythromycin C to Erythromycin A.
Putative C-16 Hydroxylase for this compound Formation
The enzyme responsible for the C-16 hydroxylation of Erythromycin B to yield this compound has not yet been explicitly identified and characterized. However, based on the chemical transformation, it is hypothesized to be a cytochrome P450 hydroxylase. The identification and characterization of this enzyme would be a significant advancement in understanding the full biosynthetic potential of S. erythraea.
Experimental Protocols
This section provides generalized protocols for the expression, purification, and assay of the key tailoring enzymes, as well as for the analysis of erythromycin intermediates. These protocols are based on established methods for similar enzymes and analytical techniques.
Heterologous Expression and Purification of Recombinant Enzymes (EryF, EryK, EryG)
A common strategy for obtaining sufficient quantities of biosynthetic enzymes for in vitro studies is through heterologous expression in a host organism like Escherichia coli.
Methodology:
-
Gene Cloning: The genes encoding EryF, EryK, and EryG are amplified from S. erythraea genomic DNA and cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.
In Vitro Enzyme Assays
a) P450 Hydroxylase (EryF, EryK) Assay:
This assay measures the conversion of the substrate (e.g., 6-dEB for EryF, Erythromycin D for EryK) to the hydroxylated product.
Reaction Mixture:
| Component | Final Concentration |
| Purified P450 Enzyme | 1-5 µM |
| Substrate | 10-100 µM |
| NADPH | 1 mM |
| A P450 reductase system | (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase) |
| Buffer (e.g., Potassium Phosphate, pH 7.4) | 50-100 mM |
Procedure:
-
The reaction is initiated by the addition of NADPH.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
-
The product is extracted, dried, and redissolved in a suitable solvent for HPLC or LC-MS analysis.
b) Methyltransferase (EryG) Assay:
This assay measures the transfer of a methyl group from SAM to the substrate (e.g., Erythromycin D or C).
Reaction Mixture:
| Component | Final Concentration |
| Purified EryG Enzyme | 1-5 µM |
| Substrate | 10-100 µM |
| S-adenosyl-L-methionine (SAM) | 100-500 µM |
| Buffer (e.g., Tris-HCl, pH 8.0) | 50-100 mM |
| MgCl2 | 2-5 mM |
Procedure:
-
The reaction is initiated by the addition of SAM.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is quenched and the product is analyzed by HPLC or LC-MS.
Analytical Methods: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the separation, identification, and quantification of erythromycin and its biosynthetic intermediates.
Typical HPLC Conditions for Erythromycin Analysis:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~215 nm or Mass Spectrometry (ESI+) |
| Column Temperature | 30-40°C |
Sample Preparation:
Fermentation broth samples are typically centrifuged to remove cells, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic extract is then evaporated to dryness and reconstituted in the mobile phase before injection.
Quantitative Data
The following tables summarize available quantitative data related to the enzymes and intermediates in the erythromycin biosynthetic pathway. It is important to note that specific kinetic parameters for the C-16 hydroxylation leading to this compound are not yet available in the literature.
Table 1: Kinetic Parameters of Selected Erythromycin Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| DEBS 1+TE | (2S)-methylmalonyl-CoA | 24 | 3.4 | [5] |
| DEBS (complete) | (2S)-methylmalonyl-CoA | - | 0.5 | [5] |
| EryF (recombinant) | 6-deoxyerythronolide B analog | - | 53 | [2] |
Table 2: HPLC Retention Times of Erythromycin Congeners (Example)
Note: Retention times are highly dependent on the specific HPLC method and column used.
| Compound | Approximate Retention Time (min) |
| Erythromycin C | 12.5 |
| Erythromycin A | 14.2 |
| Erythromycin B | 16.8 |
Conclusion and Future Directions
This compound serves as an intriguing example of the metabolic diversity generated by the tailoring enzymes in the erythromycin biosynthetic pathway. While its direct biological activity may be less potent than Erythromycin A, its formation highlights the potential for generating novel macrolide structures through biocatalysis.
A key area for future research is the definitive identification and characterization of the enzyme responsible for the C-16 hydroxylation of Erythromycin B. The discovery of this enzyme would not only complete our understanding of this compound's biosynthesis but also provide a new biocatalytic tool for the targeted modification of macrolide antibiotics. Further in-depth kinetic analysis of all the late-stage tailoring enzymes will provide a more complete quantitative picture of the flux through the various branches of the pathway, enabling more predictable and efficient metabolic engineering efforts to produce desired erythromycin analogs. The development of robust and validated analytical methods for the baseline separation and quantification of all erythromycin congeners, including this compound, will be essential for these future studies.
References
- 1. Characterization of Saccharopolyspora erythraea cytochrome P-450 genes and enzymes, including 6-deoxyerythronolide B hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Saccharopolyspora erythraea cytochrome P-450 genes and enzymes, including 6-deoxyerythronolide B hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jb.asm.org [jb.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Erythromycin biosynthesis: kinetic studies on a fully active modular polyketide synthase using natural and unnatural substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Erythromycin G
A comprehensive examination of the antibacterial properties and cellular mechanisms of Erythromycin G, providing researchers, scientists, and drug development professionals with a foundational understanding of this macrolide antibiotic.
Introduction
This compound is a naturally occurring macrolide antibiotic belonging to the erythromycin family, a group of compounds produced by the actinomycete Saccharopolyspora erythraea. While Erythromycin A is the most well-known and clinically utilized member of this family, a spectrum of related structures, including this compound, are also produced during fermentation. This technical guide provides a detailed overview of the biological activity of this compound, drawing upon available scientific literature. Due to the limited specific data on this compound, this guide also presents comparative data on other erythromycin analogues to provide a broader context for its potential activity.
Erythromycins, as a class, are known for their bacteriostatic activity against a wide range of bacteria, primarily Gram-positive organisms. Their mechanism of action involves the inhibition of bacterial protein synthesis. Beyond their antimicrobial properties, macrolides like erythromycin have been recognized for their anti-inflammatory and immunomodulatory effects.
This guide summarizes the known antibacterial spectrum of erythromycins, presents available quantitative data on their activity, details relevant experimental protocols for assessing biological activity, and visualizes the key signaling pathways influenced by this class of antibiotics.
Data Presentation: Comparative Antibacterial Activity of Erythromycins
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature, a seminal study by Kibwage et al. provides a comparative analysis of the in vitro activity of Erythromycin A, B, C, and D. This data offers valuable insight into the potential antibacterial potency of this compound relative to its better-understood counterparts.
Table 1: Comparative In Vitro Antibacterial Activity of Erythromycin A, B, C, and D against Gram-Positive Bacteria [1]
| Bacterial Strain | Erythromycin A (MIC, µg/mL) | Erythromycin B (MIC, µg/mL) | Erythromycin C (MIC, µg/mL) | Erythromycin D (MIC, µg/mL) |
| Staphylococcus aureus | 0.2 | 0.4 | 0.8 | 1.6 |
| Streptococcus pyogenes | 0.05 | 0.1 | 0.2 | 0.4 |
| Streptococcus pneumoniae | 0.025 | 0.05 | 0.1 | 0.2 |
| Bacillus subtilis | 0.1 | 0.2 | 0.4 | 0.8 |
| Corynebacterium diphtheriae | 0.05 | 0.1 | 0.2 | 0.4 |
Table 2: Comparative In Vitro Antibacterial Activity of Erythromycin A, B, C, and D against Gram-Negative Bacteria [1]
| Bacterial Strain | Erythromycin A (MIC, µg/mL) | Erythromycin B (MIC, µg/mL) | Erythromycin C (MIC, µg/mL) | Erythromycin D (MIC, µg/mL) |
| Neisseria gonorrhoeae | 0.4 | 0.8 | 1.6 | 3.2 |
| Haemophilus influenzae | 3.2 | 6.4 | 12.8 | >25.6 |
| Bordetella pertussis | 0.1 | 0.2 | 0.4 | 0.8 |
| Escherichia coli | >128 | >128 | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 | >128 | >128 |
Note: The data presented in these tables are representative values from the study by Kibwage et al. and are intended for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.
Mechanism of Action
The primary mechanism of antibacterial action for erythromycins is the inhibition of protein synthesis in susceptible bacteria. This is achieved through the following steps:
-
Binding to the 50S Ribosomal Subunit: Erythromycin binds to the 23S ribosomal RNA (rRNA) component of the large 50S subunit of the bacterial ribosome.
-
Blockade of the Exit Tunnel: This binding occurs at or near the peptidyl transferase center and obstructs the polypeptide exit tunnel.
-
Inhibition of Translocation: The presence of the macrolide in the exit tunnel interferes with the translocation of the nascent peptidyl-tRNA from the A-site to the P-site of the ribosome.
-
Premature Dissociation: This interference leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein elongation and synthesis.
This process is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than killing them outright.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of erythromycin and its analogues.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown in appropriate broth (e.g., Tryptic Soy Broth for staphylococci and streptococci, Haemophilus Test Medium for H. influenzae).
-
Antimicrobial Agent: A stock solution of this compound of known concentration, prepared in a suitable solvent and filter-sterilized.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
-
Spectrophotometer or Microplate Reader: For measuring bacterial growth.
2. Procedure:
-
Inoculum Preparation:
-
Aseptically transfer colonies from an overnight agar plate to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antimicrobial Agent:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae and H. influenzae).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway Modulation
Beyond their direct antibacterial effects, macrolide antibiotics, including erythromycin, have been shown to possess anti-inflammatory and immunomodulatory properties. A key signaling pathway modulated by erythromycin is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, bacterial products), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Erythromycin has been shown to inhibit the activation of NF-κB, although the precise mechanism is still under investigation. This inhibition appears to occur downstream of IκB degradation, suggesting that erythromycin may interfere with the nuclear translocation of NF-κB or its binding to DNA.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a naturally occurring analogue of erythromycin with expected antibacterial activity, primarily against Gram-positive bacteria, through the inhibition of protein synthesis. While specific quantitative data for this compound is limited, comparative studies of other erythromycin congeners suggest a spectrum of activity that warrants further investigation. The established anti-inflammatory properties of the macrolide class, particularly through the modulation of the NF-κB signaling pathway, indicate that this compound may also possess immunomodulatory effects. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the biological activity of this compound and other novel antimicrobial compounds. Further research is necessary to fully elucidate the antibacterial spectrum, potency, and clinical potential of this compound.
References
The Pivotal Role of Erythromycin G and its Precursors in Macrolide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a clinically significant macrolide antibiotic, is a complex secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. The biosynthesis of erythromycin A, the most potent and widely used congener, proceeds through a multifaceted pathway involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. This technical guide delves into the core of this intricate process, with a particular focus on the role of Erythromycin G and its relationship with other key intermediates. Understanding these biosynthetic steps is paramount for rational strain improvement and the generation of novel macrolide derivatives with enhanced therapeutic properties.
The erythromycin biosynthetic gene cluster encodes a suite of enzymes responsible for assembling the 14-membered macrolide ring and subsequently tailoring it with deoxy sugar moieties and specific hydroxylations and methylations.[1] Key tailoring enzymes include the cytochrome P450 hydroxylases EryF and EryK, and the S-adenosyl-L-methionine-dependent methyltransferase EryG.[1][2] These enzymes catalyze the conversion of a cascade of intermediates, primarily Erythromycin D, into Erythromycin C, Erythromycin B, and ultimately Erythromycin A.[2] Within this complex network of reactions, this compound emerges as a naturally occurring derivative, providing further insight into the metabolic plasticity of S. erythraea.
The Erythromycin Biosynthetic Pathway: A Crossroads of Intermediates
The biosynthesis of erythromycin A is not a linear process but rather a branched pathway with several key intermediates that can be shunted towards different end products. The central precursor to the various erythromycin congeners is 6-deoxyerythronolide B (6-dEB), which is synthesized by the DEBS PKS.[3] Following the formation of 6-dEB, a series of post-PKS modifications occur, including glycosylation and oxidation, to yield the various erythromycin forms.
Erythromycin D stands as a critical branchpoint in the pathway. It can be hydroxylated at the C-12 position by the cytochrome P450 enzyme EryK to produce Erythromycin C.[2] Alternatively, Erythromycin D can be methylated at the 3"-hydroxyl group of the mycarose sugar by the enzyme EryG to yield Erythromycin B.[2] Subsequently, Erythromycin A is formed through two possible routes: the methylation of Erythromycin C by EryG or the hydroxylation of Erythromycin B by EryK.[2]
This compound is a naturally occurring macrolide that is formally derived from Erythromycin B through the hydroxylation of the C-16 methyl group. While the specific cytochrome P450 enzyme responsible for this C-16 hydroxylation has not been definitively characterized in the reviewed literature, its presence highlights a further layer of enzymatic modification within the erythromycin biosynthetic machinery. The formation of this compound from Erythromycin B represents a minor branch from the main pathway leading to Erythromycin A.
Quantitative Analysis of Erythromycin Congener Production
The targeted disruption of the eryK and eryG genes in industrial strains of S. erythraea has provided valuable quantitative data on the flux of intermediates through the biosynthetic pathway. These studies underscore the competitive nature of the enzymes EryK and EryG for their common substrate, Erythromycin D.
| Strain | Genotype | Erythromycin B (g/L) | Erythromycin C (g/L) | Erythromycin D (g/L) |
| HL3168 E3 | Wild Type (Industrial) | - | - | - |
| QL-K | eryK knockout | 1.70 | - | 0.10 |
| QL-G | eryG knockout | - | 2.48 | 0.67 |
| QL-KG | eryK & eryG double knockout | - | - | 2.15 |
| Table 1: Production of Erythromycin Congeners in eryK and eryG Knockout Strains of S. erythraea HL3168 E3.[4] Data for the wild-type strain's specific congener production was not provided in this format in the source. |
In another study, a different industrial strain of S. erythraea (HL3168 E3) was analyzed, and the fermentation broth contained approximately 3.36 mg/ml of Erythromycin A, 0.91 mg/ml of Erythromycin B, and 0.26 mg/ml of Erythromycin C.[5] This highlights the natural distribution of these congeners in a producing strain.
Experimental Protocols
Fermentation of Saccharopolyspora erythraea for Erythromycin Production
A generalized protocol for the fermentation of S. erythraea can be synthesized from various reported methods.[1][3]
a. Seed Culture Preparation:
-
Inoculate a sporulated culture of S. erythraea from an ESM agar plate into a 250 mL flask containing 25 mL of seed medium (e.g., 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2).[3]
-
Incubate the flask at 28°C for 72 hours on a rotary shaker at 250 rpm.[3]
b. Production Fermentation:
-
Transfer 2 mL of the seed culture into a 250 mL flask containing 30 mL of fermentation medium (e.g., EFM medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2).[3]
-
Incubate the production culture under the same conditions as the seed culture (28°C, 250 rpm) for 7 days.[3]
Gene Knockout in Saccharopolyspora erythraea via Homologous Recombination
Targeted gene disruption is a crucial tool for studying gene function and for strain improvement. While CRISPR-Cas9 has become a prominent method, homologous recombination remains a foundational technique.
HPLC Analysis of Erythromycin Congeners
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of erythromycin and its related substances.
a. Sample Preparation:
-
Centrifuge the fermentation broth to remove mycelia.
-
The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
b. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase can be composed of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., in a ratio of 45:10:10:35).[6]
-
Detection: UV detection at a wavelength of around 215 nm is suitable for erythromycins.[7]
-
Quantification: Concentrations are determined by comparing peak areas to those of known standards for each erythromycin congener.
Conclusion
The biosynthesis of erythromycin is a complex and highly regulated process. This compound, a hydroxylated derivative of Erythromycin B, represents a side product of this intricate pathway. While its direct biological significance and the specific enzyme responsible for its formation require further investigation, its existence underscores the potential for generating novel macrolide structures through the manipulation of the tailoring enzymes in Saccharopolyspora erythraea. The use of targeted gene disruption, coupled with detailed quantitative analysis of the resulting fermentation products, continues to be a powerful strategy for both fundamental research into macrolide biosynthesis and the industrial development of improved antibiotic production strains. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to further explore and engineer this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Saccharopolyspora erythraea cytochrome P-450 genes and enzymes, including 6-deoxyerythronolide B hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]
- 7. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Erythromycin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin G is a naturally occurring macrolide antibiotic and a minor congener produced during the fermentation of Saccharopolyspora erythraea. Structurally, it is the C-16 hydroxylated derivative of Erythromycin B, a more abundant member of the erythromycin family. This technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its biological activity and physicochemical properties, and a discussion of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial engineering.
Introduction
The erythromycins are a well-established class of 14-membered macrolide antibiotics, with Erythromycin A being the most clinically significant member. They are produced by the soil bacterium Saccharopolyspora erythraea and exert their bacteriostatic effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2] The discovery of minor congeners, such as this compound, provides valuable insights into the biosynthetic machinery of the producing organism and offers opportunities for the generation of novel antibiotic derivatives through synthetic and semi-synthetic approaches.
This compound was first isolated from the mother liquors of Saccharopolyspora erythraea fermentation broths.[3] Its discovery highlighted the diversity of the erythromycin biosynthetic pathway and the potential for late-stage tailoring enzymes to generate structural analogues. This guide will delve into the technical details of its discovery and characterization.
Biosynthesis of this compound
The biosynthesis of erythromycins begins with the assembly of the polyketide backbone by a large modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[4] The resulting 6-deoxyerythronolide B undergoes a series of post-polyketide modifications, including hydroxylations and glycosylations, to yield the various erythromycin congeners.
This compound is formed via a late-stage hydroxylation of Erythromycin B. This reaction is catalyzed by a cytochrome P450 monooxygenase that specifically targets the C-16 methyl group. While the specific enzyme responsible for this transformation has not been definitively characterized, it is hypothesized to be a member of the P450 family encoded within the erythromycin biosynthetic gene cluster, similar to EryF and EryK which are responsible for other hydroxylations in the pathway.[5]
Caption: Proposed biosynthetic pathway of this compound from Erythronolide B.
Experimental Protocols
Fermentation and Isolation
The production of this compound is achieved through fermentation of Saccharopolyspora erythraea. As a minor component, its isolation requires large-scale fermentation and purification from the concentrated mother liquors remaining after the crystallization of more abundant erythromycins.
Protocol for Fermentation (General):
-
Inoculum Preparation: A well-sporulated culture of Saccharopolyspora erythraea is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28-30°C with shaking.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable medium rich in carbon and nitrogen sources. Fermentation is carried out for 7-10 days at 28-30°C with controlled aeration and agitation.
-
Harvesting: The fermentation broth is harvested and the mycelium is separated by filtration or centrifugation.
Protocol for Isolation of this compound:
-
Extraction: The fermentation filtrate is adjusted to an alkaline pH (8.5-9.5) and extracted with a suitable organic solvent such as ethyl acetate or methyl isobutyl ketone.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: this compound is purified from the crude extract using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). A gradient of chloroform and methanol is often employed for the initial separation on silica gel.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic methods and X-ray crystallography.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and integration.
-
¹³C NMR: Identifies the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Provides the molecular weight of the compound.
-
Tandem MS (MS/MS): Used to fragment the molecule and obtain information about its substructures.
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₇H₆₇NO₁₃ |
| Molecular Weight | 733.93 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Data not available |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
Spectroscopic Data
Table 1: ¹H NMR Data for Erythromycin A (CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | 4.05 | dq |
| H-3 | 3.75 | m |
| H-4 | 3.05 | m |
| H-5 | 3.90 | dd |
| H-6 | 1.55, 1.90 | m |
| ... | ... | ... |
Table 2: ¹³C NMR Data for Erythromycin A (CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-1 | 175.7 |
| C-2 | 45.3 |
| C-3 | 83.9 |
| C-4 | 39.1 |
| C-5 | 80.6 |
| ... | ... |
Biological Activity
The antibacterial activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency.
Table 3: Comparative Antibacterial Activity of Erythromycins (MIC in µg/mL)
| Organism | Erythromycin A | Erythromycin B | Erythromycin C | Erythromycin D | This compound |
| Staphylococcus aureus | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 | 1 - 8 | Data not available |
| Streptococcus pneumoniae | 0.015 - 0.25 | 0.03 - 0.5 | 0.06 - 1 | 0.12 - 2 | Data not available |
| Streptococcus pyogenes | 0.015 - 0.12 | 0.03 - 0.25 | 0.06 - 0.5 | 0.12 - 1 | Data not available |
| Haemophilus influenzae | 1 - 8 | 2 - 16 | 4 - 32 | 8 - 64 | Data not available |
Note: Specific MIC values for this compound are not widely published. The table is presented to show the relative activities of other erythromycins.[1]
Experimental and Logical Workflows
The discovery and characterization of a minor natural product like this compound follows a logical workflow.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound from Saccharopolyspora erythraea underscores the biosynthetic plasticity of this important antibiotic-producing microorganism. As a hydroxylated derivative of Erythromycin B, it provides a valuable addition to the family of erythromycin natural products. Further research is warranted to fully elucidate its biological activity profile and to identify the specific P450 monooxygenase responsible for its formation. This knowledge could be leveraged in synthetic biology and metabolic engineering approaches to generate novel and more potent macrolide antibiotics. This technical guide provides a foundational resource for researchers to build upon in their exploration of erythromycins and other complex natural products.
References
- 1. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Saccharopolyspora erythraea gene required for the final hydroxylation step in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the X-ray Crystallography of Erythromycin Derivatives
Disclaimer: As of December 2025, a detailed single-crystal X-ray crystallographic study for Erythromycin G is not publicly available in scientific literature. This guide, therefore, focuses on a closely related and structurally characterized derivative, Erythromycin A 6,9-imino ether , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the crystallographic techniques applied to the erythromycin family of macrolides. The methodologies and data presentation herein serve as a representative example of the crystallographic analysis of such compounds.
Introduction
Erythromycins are a class of macrolide antibiotics crucial in treating various bacterial infections. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates their binding to the bacterial ribosome. X-ray crystallography is the definitive method for elucidating these precise molecular architectures at an atomic level. This technical guide details the experimental protocols and crystallographic data for Erythromycin A 6,9-imino ether, offering a comprehensive overview for researchers engaged in the structural analysis of macrolide antibiotics.
Experimental Protocols
The successful determination of a crystal structure relies on a meticulous series of experimental procedures, from crystal growth to data refinement. The following sections outline the detailed methodologies for the crystallographic analysis of Erythromycin A 6,9-imino ether.
Synthesis and Crystallization
The synthesis of Erythromycin A 6,9-imino ether is achieved through a Beckmann rearrangement of Erythromycin A 9(E)-oxime.
Experimental Workflow for Synthesis and Crystallization
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Erythromycin G from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin G is a minor component of the erythromycin complex produced during fermentation by Saccharopolyspora erythraea. Its structural similarity to the main component, Erythromycin A, presents a significant purification challenge. This document provides a comprehensive set of protocols for the isolation and purification of this compound from fermentation broth. The methodologies described herein are based on established techniques for the separation of the erythromycin complex and are intended as a foundational framework that will require optimization for the specific isolation of this compound. The protocols cover fermentation broth pretreatment, primary separation via solvent extraction and resin adsorption, and final purification using column chromatography. Analytical methods for monitoring the purification process are also detailed.
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex mixture of structurally related erythromycins, with Erythromycin A being the most abundant and clinically significant component. Other minor variants, such as Erythromycins B, C, D, E, F, and G, are also produced. This compound is a structurally similar analogue of Erythromycin A and is often considered an impurity in the final drug product. The isolation and purification of this compound are essential for its characterization, for use as an analytical standard, and for toxicological studies.
The purification of a minor component like this compound from a complex mixture of analogues is a multi-step process that leverages subtle differences in the physicochemical properties of the molecules. This application note outlines a general yet detailed workflow for this purpose.
Overall Purification Workflow
The isolation and purification of this compound can be conceptually divided into three main stages: Pretreatment of the fermentation broth, Primary Separation to isolate the erythromycin complex, and Final Purification to separate this compound from other erythromycin variants.
Caption: Overall workflow for the isolation and purification of this compound.
Experimental Protocols
Pretreatment of Fermentation Broth
The initial step involves the removal of microbial biomass and other suspended solids from the fermentation broth.
Protocol 3.1.1: Centrifugation and Filtration
-
Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the microbial cells.
-
Decant the supernatant carefully.
-
Filter the supernatant through a series of membranes, starting with a 0.45 µm filter followed by a 0.22 µm filter to remove any remaining fine particles.
-
Alternatively, advanced ceramic membrane filtration can be employed for clarification.[1]
Primary Separation
This stage aims to extract the erythromycin complex from the clarified broth, concentrating the target molecules and removing the bulk of aqueous impurities.
Protocol 3.2.1: Liquid-Liquid Extraction
-
Adjust the pH of the clarified fermentation broth to 9.0-9.5 with a suitable base (e.g., sodium hydroxide solution).
-
Extract the alkaline broth with an equal volume of a water-immiscible organic solvent such as butyl acetate or ethyl acetate.
-
Separate the organic phase containing the erythromycins.
-
To further concentrate, back-extract the erythromycins from the organic phase into an acidic aqueous solution (pH ~5.5).[2]
-
The pH of the aqueous phase can then be raised again, and the erythromycins re-extracted into a smaller volume of organic solvent.
-
Evaporate the organic solvent under reduced pressure to obtain a crude erythromycin extract.
Protocol 3.2.2: Adsorption Chromatography
-
Adjust the pH of the clarified fermentation broth to 6.0-7.0.
-
Pass the broth through a column packed with a macroporous non-polar polystyrene resin or a porous type cation exchange resin.[2][3][4]
-
Wash the resin with water, followed by an aqueous methanol solution (e.g., 30%) to remove impurities.[2]
-
Elute the erythromycin complex from the resin using an appropriate solvent. For non-polar resins, an organic solvent like butyl acetate can be used. For cation exchange resins, an ammoniacal aqueous solution of methanol is effective.[2]
-
Collect the eluate and concentrate under vacuum to yield the crude erythromycin extract.
Chromatographic Purification of this compound
The separation of this compound from other erythromycin analogues is typically achieved using column chromatography.
Caption: Workflow for the chromatographic purification of this compound.
Protocol 3.3.1: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of chloroform and methanol) and pack it into a glass column.[5]
-
Dissolve the crude erythromycin extract in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the head of the silica gel column.
-
Elute the column with a suitable solvent system. A gradient of increasing polarity (e.g., increasing the proportion of methanol in chloroform) is often effective.[5]
-
Collect fractions and analyze them for the presence of this compound using a suitable analytical method (see Section 4).
-
Pool the fractions containing the highest concentration and purity of this compound.
-
Evaporate the solvent to obtain the purified product.
Protocol 3.3.2: Reversed-Phase Column Chromatography
-
Pack a column with a C18-functionalized silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile, methanol, ammonium acetate buffer, and water).[5]
-
Dissolve the crude extract in the mobile phase and load it onto the column.
-
Elute the column with an isocratic or gradient mobile phase. The separation of erythromycin analogues has been achieved with mobile phases containing acetonitrile and ammonium phosphate buffer at a slightly alkaline pH.
-
Collect and analyze fractions as described in the silica gel protocol.
-
Pool the relevant fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified this compound.
Final Purification Step
Protocol 3.4.1: Crystallization
-
Dissolve the purified this compound fractions in a suitable solvent (e.g., aqueous acetone or ethanol) at an elevated temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods for Monitoring Purification
Protocol 4.1.1: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for monitoring the separation of erythromycin analogues.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., in a ratio of 45:10:10:35).[5]
-
Detection: UV detection at 215 nm is suitable for the quantification of erythromycins.
-
Procedure:
-
Prepare standard solutions of a reference erythromycin complex.
-
Dissolve samples from each purification step in the mobile phase.
-
Inject the samples into the HPLC system.
-
Identify the peaks corresponding to different erythromycin variants based on their retention times relative to the standards. The elution order will need to be determined empirically.
-
Quantify the amount of this compound in each fraction to assess the purity and recovery.
-
Quantitative Data Summary
| Purification Step | Recovery of Total Erythromycins (%) | Purity of Target Erythromycin (%) | Reference |
| Liquid-Liquid Extraction | > 98 | - | |
| Adsorption on Macroporous Resin | > 96 | - | |
| Column Chromatography (Polystyrene Resin) | > 83 | > 95 (for Erythromycin A) | [3] |
| Sugaring-out Extraction | 87 | - | [3] |
Note: The purity and recovery values are highly dependent on the specific conditions of the fermentation and the purification process.
Conclusion
The isolation and purification of this compound from fermentation broth is a challenging but feasible process. The protocols outlined in this application note provide a robust starting point for researchers. The key to success lies in the careful optimization of each step, particularly the chromatographic separation, and the use of a high-resolution analytical method like HPLC to track the target molecule throughout the workflow. While the presented data pertains to the general erythromycin complex, it offers a valuable reference for the development of a specific protocol for this compound.
References
- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Analytical Determination of Erythromycin G
These application notes provide detailed methodologies for the quantitative and qualitative analysis of Erythromycin G and its related substances. The protocols are designed for researchers, scientists, and drug development professionals involved in quality control, pharmacokinetic studies, and environmental monitoring.
Chromatographic Methods
Chromatographic techniques are highly specific and quantitative, making them the gold standard for the analysis of erythromycin and its related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the routine analysis of erythromycin, particularly in pharmaceutical formulations.[1]
| Parameter | Value | Reference |
| Linearity Range | 0.77 - 1.43 g of Erythromycin A in 100 g cream base | [1] |
| Correlation Coefficient (r²) | 0.9998 | [1] |
| Recovery | 99.9% | [2] |
| Relative Standard Deviation (RSD) | < 1% | [2] |
| Detection Wavelength | 205 nm, 215 nm, or 285 nm | [1][3][4] |
| Analysis Time | ~20 minutes | [1] |
Sample Preparation (for Enteric-Coated Tablets) [3]
-
Grind a suitable number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of erythromycin.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of buffer and acetonitrile).
-
Use a molecular weight centrifuge filter to reduce interference from polymeric tablet coating materials.
Sample Preparation (for Dermatological Creams) [1]
-
Solubilize a known amount of the cream in a suitable solvent.
-
Freeze the cream matrix to precipitate excipients.
-
Collect the supernatant containing the solubilized Erythromycin.
-
Add an internal standard for improved precision.
Chromatographic Conditions
-
Column: C18 Polymeric column.[3]
-
Mobile Phase: A mixture of 0.02 M potassium phosphate dibasic buffer (pH 9) and acetonitrile (60:40).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV spectrophotometer at 205 nm.[3]
-
Temperature: 70°C for reversed-phase columns.[2]
Method Validation
The method's precision and accuracy should be confirmed through validation experiments. Linearity should be established over the expected concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for analyzing erythromycin in complex biological matrices such as plasma and tissues.[5][6]
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | [6] |
| Linearity (r²) | ≥ 0.995 | [5] |
| Recovery | 88 - 105% | [5][6] |
| Precision (RSD) | < 15% | [6] |
| Accuracy | Within ± 15% of nominal concentration | [6] |
| Analysis Time | ~2 minutes | [5] |
Sample Preparation: Liquid-Liquid Extraction [5]
-
To 0.5 mL of human plasma, add an appropriate internal standard.
-
Alkalinize the plasma sample.
-
Perform a one-step liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in 80:20 water:acetonitrile.
LC-MS/MS Conditions [5]
-
Chromatographic Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.
-
Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Turbo-Ionspray.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to relevant guidelines.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times for the determination of erythromycin and its related substances.[7][8]
| Parameter | Value | Reference |
| Applied Voltage | 20-30 kV | [7] |
| Resolution Time | ~45 minutes | [7] |
| Detection Wavelength | 200 nm | [7] |
Instrumentation [9]
A standard capillary electrophoresis system consists of a high-voltage power supply, a capillary, two buffer reservoirs, electrodes, and a detector.
Separation Conditions [7]
-
Buffer: 50 mM phosphate buffer (pH 7.5). For enhanced separation of related substances, a modified 150 mM phosphate buffer (pH 7.5) containing 35% (v/v) ethanol can be used.
-
Capillary: Fused silica capillary.
-
Voltage: Apply a voltage of 20 kV. For the modified buffer, an applied voltage of 30 kV is used.
-
Injection: Inject the sample using a low-conductivity solvent like acetonitrile-water (20:80, v/v) to enhance sensitivity.
-
Detection: Monitor the separation at a wavelength of 200 nm.
Electrochemical Methods
Electrochemical sensors provide a portable and cost-effective alternative for the rapid detection of erythromycin, particularly for environmental monitoring.[10][11][12]
| Method | Linear Range | Limit of Detection (LOD) | Reference |
| Molecularly Imprinted Polymer (MIP) Sensor | - | 0.1 nM | [10][11] |
| Acetylene Black Nanoparticle Modified GCE | 2 x 10⁻⁷ to 1 x 10⁻⁵ M | 8 x 10⁻⁸ M | [12] |
| Screen-Printed Carbon Electrode (SPCE) | Up to 15 mg/L | 0.14 mg/L | [13] |
-
Sensor Fabrication: Electropolymerize m-phenylenediamine on a screen-printed electrode (SPE) in the presence of erythromycin as the template molecule.
-
Template Removal: Remove the erythromycin template to create specific binding sites.
-
Measurement: Incubate the sensor with the sample solution.
-
Detection: Measure the electrochemical response (e.g., using differential pulse voltammetry or cyclic voltammetry). The change in the signal is proportional to the erythromycin concentration.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput screening methods suitable for detecting erythromycin in various matrices like milk, tissue, and honey.[14][15]
| Parameter | Value | Reference |
| Detection Range | 0.2 ppb - 16.2 ppb | [14] |
| Limit of Detection (LOD) | 0.2 ppb | [14] |
| Sample Types | Milk, tissue, honey | [14] |
| Incubation Time | 45 minutes | [16] |
-
Sample/Standard Addition: Add standards and prepared samples to the microtiter wells pre-coated with erythromycin-coupling antigens.
-
Antibody Competition: Add enzyme-conjugated anti-erythromycin antibodies. Erythromycin in the sample competes with the coated antigen for antibody binding.
-
Incubation: Incubate for a specified time (e.g., 45 minutes).
-
Washing: Wash the wells to remove unbound components.
-
Substrate Addition: Add a TMB substrate for color development. The intensity of the color is inversely proportional to the erythromycin concentration.
-
Measurement: Stop the reaction and measure the absorbance at the specified wavelength.
-
Data Analysis: Construct a standard curve and determine the concentration of erythromycin in the samples.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of erythromycin and related substances by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of macrolide antibiotics by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced electrochemical detection of erythromycin based on acetylene black nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. mybiosource.com [mybiosource.com]
- 16. ERY (Erythromycin) ELISA Kit - Elabscience® [elabscience.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] The fermentation process yields a complex mixture of structurally related erythromycins, primarily Erythromycin A, along with smaller amounts of Erythromycins B, C, D, E, F, and G. As a key intermediate and potential impurity, the accurate quantification of Erythromycin G is crucial for quality control in the manufacturing of erythromycin-based active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for a sensitive and specific isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound in bulk drug substances and process intermediates.
The presented method is based on established chromatographic principles for the separation of erythromycin analogues and is intended as a starting point for method development and validation in a research or quality control laboratory.[2][3]
Principle
This method utilizes reversed-phase chromatography to separate this compound from other related erythromycins and potential impurities. A C18 stationary phase is used to retain the analytes based on their hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium acetate), facilitates the elution of the compounds. The separation is achieved under isocratic conditions at an elevated temperature to improve peak shape and resolution. Detection is performed using a UV detector at a wavelength where erythromycins exhibit adequate absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Physicochemical Properties of Erythromycin
A thorough understanding of the physicochemical properties of erythromycin is fundamental for method development.
| Property | Value | Source(s) |
| Molecular Formula | C37H67NO13 | [1][4] |
| Molecular Weight | 733.93 g/mol | [1][4] |
| pKa (Strongest Basic) | 8.8 - 9.0 | [5] |
| Solubility | Sparingly soluble in water (2 mg/mL), freely soluble in alcohol. | [1] |
Experimental Protocol
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
pH meter.
-
Sonicator.
-
Syringe filters (0.45 µm).
Reagents and Standards
-
This compound certified reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
Formic acid or ammonium hydroxide for pH adjustment.
Preparation of Solutions
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water in a ratio of 45:10:10:35 (v/v/v/v).[2][3] Adjust the pH of the final mixture to 7.0 with formic acid or ammonium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in methanol and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
Sample Solution Preparation: Accurately weigh a quantity of the test sample equivalent to about 25 mg of erythromycin and transfer it to a 25 mL volumetric flask. Dissolve in methanol and dilute to volume with the mobile phase. Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development.
| Parameter | Condition |
| Column | µBondapak C18 (or equivalent), 300 x 3.9 mm, 10 µm |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 70 °C[3] |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC method for this compound quantification.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
This application note provides a comprehensive HPLC method protocol for the quantification of this compound. The proposed method is based on established separation techniques for erythromycin and related substances and serves as a robust starting point for method development and validation. Adherence to good laboratory practices and proper method validation are essential to ensure accurate and reliable results for the quality control of erythromycin active pharmaceutical ingredients.
References
- 1. abo.com.pl [abo.com.pl]
- 2. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin | 114-07-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Erythromycin G in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Erythromycin G in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a macrolide antibiotic and an isomer of Erythromycin A.[1] Due to their isomeric nature, chromatographic separation is essential for their differentiation. This method provides a selective and sensitive approach for the determination of this compound, leveraging the high specificity of tandem mass spectrometry. The protocol described herein is intended as a robust starting point for researchers, scientists, and drug development professionals, and may require further optimization for specific laboratory conditions and matrices.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections.[2][][4] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][5] this compound is one of the related substances of Erythromycin and shares the same molecular formula and weight as Erythromycin A (C37H67NO13, 733.9 g/mol ).[1][6][7][8] Accurate quantification of individual erythromycin analogues is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for bioanalytical assays.[9][10]
Experimental
Sample Preparation
A liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma samples.
Protocol:
-
To 0.5 mL of plasma in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., a stable isotope-labeled Erythromycin or another macrolide antibiotic not present in the sample).
-
Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 50 µL of 1M Sodium Carbonate).
-
Add 3 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase and vortex to dissolve the residue.[9]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Due to the isomeric nature of this compound and Erythromycin A, chromatographic separation is critical. A reversed-phase C18 column is suitable for this purpose.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min. |
Note: The gradient may need to be optimized to ensure sufficient resolution from other erythromycin analogues and matrix components.
Mass Spectrometry
The analysis should be performed on a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Since this compound and A are isomers, they will have the same precursor ion. The product ions are also expected to be very similar. Therefore, chromatographic separation is the key to differentiation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 734.5 | 576.4 | 0.1 | 30 | 20 |
| This compound (Qualifier) | 734.5 | 158.1 | 0.1 | 30 | 35 |
| Internal Standard | To be determined | To be determined | 0.1 | To be determined | To be determined |
Note: The cone voltage and collision energy should be optimized for this compound to achieve the best sensitivity.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical assays for macrolide antibiotics and should be validated for this compound specifically.
| Parameter | Expected Performance |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: General mechanism of action of this compound.
Conclusion
This application note provides a comprehensive and detailed starting point for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The described sample preparation, liquid chromatography, and mass spectrometry conditions are based on established methods for related macrolide antibiotics and are expected to provide the necessary selectivity and sensitivity for most research applications. Method validation should be performed in accordance with the specific requirements of the study.
References
- 1. This compound | C37H67NO13 | CID 139584407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Erythromycin - LKT Labs [lktlabs.com]
- 7. Erythromycin [webbook.nist.gov]
- 8. Erythromycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Note & Protocol: Preparation of Erythromycin G Reference Standard
AN-001 | For Research Use Only
Abstract
This document provides a comprehensive protocol for the isolation, purification, and characterization of Erythromycin G for use as a chemical reference standard. The methodology covers extraction from fermentation mother liquor, purification via preparative chromatography, and rigorous analytical characterization to establish identity, purity, and potency. These guidelines are intended for researchers, scientists, and drug development professionals requiring a well-characterized this compound standard for analytical method development, validation, and quality control purposes.
Introduction
Erythromycins are a group of macrolide antibiotics produced by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the major active component, several related variants, including this compound, are also produced during fermentation.[1] this compound is a naturally occurring analog derived from Erythromycin B through the hydroxylation of the C-16 methyl group.[2]
The availability of high-purity chemical reference standards is crucial for achieving accurate and reproducible analytical results in pharmaceutical development and quality control.[3][4] A reference standard is a highly purified and well-characterized compound used for quantitative applications (e.g., assays, impurity profiling) and qualitative applications (e.g., identification tests).[4][5] This protocol details the steps to prepare and certify an in-house this compound reference standard, beginning with its isolation from complex fermentation by-products.
Overall Workflow
The preparation and certification of the this compound reference standard follow a multi-stage process, beginning with raw material processing and concluding with characterization and stability assessment.
Caption: Overall workflow for this compound reference standard preparation.
Experimental Protocols
Protocol: Isolation and Purification of this compound
This protocol is adapted from established methods for erythromycin isolation.[2][6] It focuses on extracting this compound from the mother liquor, a complex mixture remaining after the crystallization of the main erythromycin components.
Materials and Reagents:
-
Erythromycin fermentation mother liquor
-
Amyl Acetate
-
Sodium Hydroxide (NaOH) solution, 40%
-
Sulfuric Acid (H₂SO₄), dilute
-
Acetone
-
Deionized Water
-
Preparative HPLC system with a C18 column
Methodology:
-
Alkalinization: Adjust the pH of the fermentation mother liquor to approximately 9.5 using a 40% NaOH solution. This converts erythromycin salts into their free base form, increasing their solubility in organic solvents.[6]
-
Solvent Extraction: Extract the alkalinized broth with an equal volume of amyl acetate. Separate the organic (amyl acetate) layer, which now contains the erythromycin bases. Repeat the extraction on the aqueous layer to maximize yield.[6]
-
Acidic Back-Extraction: Combine the amyl acetate extracts and extract this organic phase with a smaller volume of water that has been acidified to a pH of approximately 5.0 with dilute H₂SO₄. The erythromycin bases will become protonated and move into the acidic aqueous phase, leaving non-basic impurities in the organic layer.[6]
-
Concentration: Adjust the pH of the combined aqueous extracts back to ~8.0 with NaOH and concentrate the solution under vacuum.
-
Preparative Chromatography:
-
Further purify the concentrated extract using a preparative reversed-phase HPLC system.
-
Mobile Phase: A gradient of acetonitrile and 0.2 M potassium phosphate buffer (pH 9.0).
-
Detection: UV at 215 nm.
-
Collect the fractions corresponding to the this compound peak.
-
-
Crystallization: Pool the this compound fractions and adjust the pH to ~9.5 to precipitate the free base. Concentrate the solution under vacuum to induce crystallization. Filter the resulting crystals and wash them with cold aqueous acetone (e.g., a 2:1 water:acetone mixture).[6]
-
Drying: Dry the purified crystals under a vacuum at a controlled temperature (e.g., 40°C) to a constant weight.
Protocol: Characterization and Purity Assignment
The purified material must be rigorously tested to confirm its identity and to assign a purity value.[4]
3.2.1 Identity Confirmation
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition (C₃₇H₆₇NO₁₄).
-
NMR Spectroscopy: Perform ¹H and ¹³C NMR analysis to confirm the chemical structure and stereochemistry.
-
FTIR Spectroscopy: Analyze the infrared spectrum to identify characteristic functional groups of the macrolide structure.[7]
3.2.2 Purity Assessment
-
Chromatographic Purity (HPLC): Use a validated analytical HPLC method to determine the purity and quantify related substances.
-
Water Content: Determine using Karl Fischer titration.
-
Residue on Ignition (ROI): Measure the amount of inorganic impurities by sulfated ash test.
-
Loss on Drying (LOD): Determine the percentage of volatile impurities and residual moisture by drying a sample to a constant weight.
3.2.3 Purity Assignment Calculation The final purity of the reference standard is calculated by mass balance, accounting for all measured impurities.
Purity (%) = (100% - %Water - %ROI - %Volatiles) × (%HPLC Area / 100)
Data Presentation
The following tables present example data for a successfully prepared batch of this compound reference standard.
Table 1: HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) |
|---|---|---|
| Erythromycin B | 13.4 | 0.15 |
| This compound | 15.2 | 99.72 |
| Unidentified Impurity 1 | 18.1 | 0.08 |
| Unidentified Impurity 2| 21.5 | 0.05 |
Table 2: Summary of Characterization Tests
| Test | Method | Result |
|---|---|---|
| Water Content | Karl Fischer | 0.45% |
| Residue on Ignition | USP <281> | 0.05% |
| Loss on Drying | USP <731> | 0.10% |
| Chromatographic Purity | HPLC | 99.72% |
Table 3: Final Purity Assignment
| Parameter | Value |
|---|---|
| Mass Balance (100% - %Water - %ROI - %Volatiles) | 99.40% |
| HPLC Purity | 99.72% |
| Assigned Purity | 99.12% |
Stability and Storage
A stability study should be conducted to establish the re-test date and appropriate storage conditions for the reference standard.
Protocol: Accelerated Stability Study
-
Sample Preparation: Dispense accurately weighed portions of the this compound reference standard into inert, tightly sealed vials.
-
Storage Conditions: Store vials at accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH) and the recommended long-term condition (-20°C).[10]
-
Testing Intervals: Test samples at predetermined intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: At each interval, perform HPLC analysis to check for degradation (decrease in main peak area, increase in impurity peaks) and any change in physical appearance.[10]
Recommended Storage
Based on the stability of erythromycin compounds, the following storage conditions are recommended.
Caption: Recommended storage conditions for the this compound reference standard.
Disclaimer: This application note is for informational purposes only. All procedures should be performed by trained personnel in a suitably equipped laboratory, adhering to all relevant safety guidelines. The user is responsible for validating the methods for their specific application.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Isolation and structure of a new macrolide antibiotic, this compound, and a related biosynthetic intermediate from a culture of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 7. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugfuture.com [drugfuture.com]
- 10. cdn.who.int [cdn.who.int]
Application Notes and Protocols for the Extraction of Erythromycin A from Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Erythromycin A from the fermentation broth of Saccharopolyspora erythraea. The methodologies are based on established solvent extraction techniques, optimized for high efficiency and purity.
Introduction
Erythromycin A is a clinically significant macrolide antibiotic produced by the Gram-positive bacterium Saccharopolyspora erythraea. As a cornerstone of antibacterial therapy, efficient extraction and purification of Erythromycin A from fermentation cultures are critical for research, development, and commercial production. Downstream processing contributes significantly to the overall cost of production, making the optimization of extraction protocols essential. This document outlines a robust "salting-out" solvent extraction method, which offers high recovery rates and rapid phase separation.
Data Presentation
The efficiency of Erythromycin A extraction is highly dependent on the chosen solvent system and methodology. The following tables summarize quantitative data from various extraction techniques to facilitate comparison.
Table 1: Comparison of Erythromycin A Extraction Efficiencies
| Extraction Method | Solvent System | Key Parameters | Extraction Efficiency (%) | Reference |
| Salting-Out | Acetonitrile / NaCl | pH > 9.8 | > 98.5 | [1] |
| Sugaring-Out | Acetonitrile / Glucose | pH 8.3, 4°C, 1:1 ACN/water ratio | 88 | [2][3] |
| Conventional LLE | Butyl Acetate | - | - | [4] |
Table 2: Comparison of Extraction Distribution Coefficients for Various Solvents
| Solvent | Initial Erythromycin Conc. in Aqueous Phase (µg/cm³) | Final Erythromycin Conc. in Raffinate (µg/cm³) | Final Erythromycin Conc. in Extract (µg/cm³) | Extraction Distribution Coefficient (D) |
| Butyl Acetate | 960 | 20.0 | 934 | 46.7 |
| 2-Ethyl Hexanol | 616 | 16.0 | 3000 | 187.5 |
| n-Octanol | 616 | 19.8 | 3200 | 161.7 |
| 2-Octanol | 616 | 20.0 | 3400 | 170.0 |
| Data adapted from a study on new solvent extraction systems for erythromycin.[4] |
Erythromycin A Biosynthesis Pathway
The biosynthesis of Erythromycin A in S. erythraea is a complex process initiated from propionyl-CoA and methylmalonyl-CoA precursors. A series of enzymatic steps involving polyketide synthases (PKS) and subsequent modifying enzymes lead to the final product.
References
Application Notes and Protocols for Microbiological Assays of Erythromycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is a broad-spectrum antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Commercial erythromycin is typically a mixture of several related compounds, primarily erythromycins A, B, C, and D. Erythromycin A is the most biologically active component, followed by erythromycin B. Erythromycins C and D exhibit significantly lower activity.[3][4] The primary mechanism of action for erythromycin is the inhibition of bacterial protein synthesis.[1] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, which prevents the translocation step of protein synthesis.[1]
The potency of erythromycin is determined by microbiological assays that compare the inhibitory effect of a sample against a known standard.[5] These assays are crucial for quality control in drug manufacturing and for research into new antibiotic formulations. The two most common methods for determining the microbiological activity of erythromycin are the agar diffusion method (cylinder-plate assay) and the broth dilution method.[6]
Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin exerts its bacteriostatic effect by arresting protein synthesis in susceptible bacteria.[7] It diffuses through the bacterial cell membrane and binds to the 50S ribosomal subunit. This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain.[1]
Caption: Erythromycin binds to the 50S ribosomal subunit, blocking protein synthesis.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zone of inhibition diameters for erythromycin against various microorganisms. These values are essential for interpreting assay results and determining the susceptibility of bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin
| Microorganism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - 1 | [8] |
| Enterococcus faecalis | 1 - 4 | [8] |
| Streptococcus pneumoniae | Variable; resistance common | [9] |
| Rhodococcus equi | ≤ 0.5 (susceptible) | [10] |
| Lactobacillus fermentum | ≤ 1 (susceptible) | [11] |
| Bordetella pertussis | 0.06 - 0.125 | [12] |
| Ureaplasma spp. | 0.063 - 256 | [13] |
| Escherichia coli | Resistance is common | [14] |
| Klebsiella pneumoniae | Resistance is common | [14] |
| Acinetobacter baumannii | Resistance is common | [14] |
Table 2: Zone of Inhibition Diameters for Erythromycin (15 µg disc)
| Microorganism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) | Reference |
| Staphylococcus spp. | ≥ 23 | 14 - 22 | ≤ 13 | [15] |
| Enterococcus spp. | ≥ 23 | 14 - 22 | ≤ 13 | [15] |
| Streptococcus spp. | ≥ 21 | 16 - 20 | ≤ 15 | [15] |
| Campylobacter coli | ≥ 15 | - | No inhibition zone | [16] |
| Lactobacillus fermentum | ≥ 21 | 11 - 20 | ≤ 10 | [11] |
| Bacillus cereus | ≥ 21 | - | < 18 | [17] |
Experimental Protocols
Agar Diffusion Method (Cylinder-Plate Assay)
This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic.[5]
Caption: Workflow for the Agar Diffusion (Cylinder-Plate) Assay.
A. Materials
-
Erythromycin Reference Standard
-
Test Sample containing Erythromycin
-
Antibiotic Assay Medium No. 11[18]
-
Test organism: Micrococcus luteus ATCC 9341 or Bacillus pumilus
-
Phosphate Buffer (pH 8.0)
-
Methanol
-
Sterile Petri dishes (100 x 20 mm)
-
Sterile stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Incubator (35-37°C)
-
Calipers or a zone reader
B. Protocol
-
Media Preparation: Prepare Antibiotic Assay Medium No. 11 according to the manufacturer's instructions.[18] Sterilize by autoclaving at 121°C for 15 minutes. The final pH should be 8.3 ± 0.2.[18]
-
Inoculum Preparation: Grow the test organism on agar slants and suspend the growth in sterile saline to a suitable turbidity. The exact cell concentration should be optimized to produce clear, well-defined zones of inhibition.
-
Plate Preparation: Add the prepared inoculum to the molten agar (cooled to 45-50°C) to achieve a final concentration of approximately 1-2%. Pour a 21 mL base layer of uninoculated agar into each Petri dish and allow it to solidify. Then, pour a 4 mL seed layer of inoculated agar on top.
-
Cylinder Placement: Once the agar has solidified, place 4-6 sterile cylinders on the agar surface, spaced evenly.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a suitable amount of Erythromycin Reference Standard and dissolve in a small volume of methanol. Dilute to the final volume with Phosphate Buffer (pH 8.0) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution using Phosphate Buffer (pH 8.0) to cover a range of concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 µg/mL).
-
Sample Solution: Prepare the test sample in the same diluent to obtain an expected final concentration within the range of the standard curve.
-
-
Assay Procedure: Fill the cylinders with the standard and sample solutions. Allow the plates to stand at room temperature for 1-2 hours to allow for pre-diffusion of the antibiotic into the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[18]
-
Data Analysis: Measure the diameter of the zones of inhibition to the nearest 0.1 mm. Plot the logarithm of the concentration of the standard solutions against the zone diameters. Determine the concentration of the sample solution by interpolation from the standard curve.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a microorganism in a liquid medium.[8]
Caption: Workflow for the Broth Microdilution MIC Assay.
A. Materials
-
Erythromycin Reference Standard or Test Sample
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test organism (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes
B. Protocol
-
Erythromycin Stock Solution: Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol) and dilute with CAMHB to a concentration that is at least twice the highest concentration to be tested.
-
Serial Dilutions:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the erythromycin working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[8] For bacteriostatic antibiotics like erythromycin, disregard pinpoint growth at the bottom of the well.[8] The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Conclusion
The choice between the agar diffusion and broth microdilution methods depends on the specific application. The agar diffusion method is often used for routine potency testing of pharmaceutical preparations, while the broth microdilution method is the standard for determining the MIC for clinical susceptibility testing. Both methods, when performed under carefully controlled conditions, provide reliable and reproducible results for assessing the microbiological activity of erythromycin.
References
- 1. Facebook [cancer.gov]
- 2. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. uspnf.com [uspnf.com]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Erythromycin and Tetracycline Resistance in Lactobacillus fermentum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cejph.szu.cz [cejph.szu.cz]
- 13. researchgate.net [researchgate.net]
- 14. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 15. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 16. Comparison of Disk Diffusion and Agar Dilution Methods for Erythromycin, Ciprofloxacin, and Tetracycline Susceptibility Testing of Campylobacter coli and for Tetracycline Susceptibility Testing of Campylobacter jejuni subsp. jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. exodocientifica.com.br [exodocientifica.com.br]
Application Notes and Protocols: Erythromycin G as a Precursor for Novel Antibiotic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Macrolide antibiotics are a critical class of therapeutics in the fight against bacterial infections. Their complex structure, characterized by a large lactone ring decorated with deoxy sugars, offers numerous sites for chemical modification. Erythromycin A has historically been the primary scaffold for creating semi-synthetic derivatives like clarithromycin and azithromycin.[1][2] However, the emergence of antibiotic resistance necessitates the exploration of novel precursors. Erythromycin G, a naturally occurring analogue of Erythromycin B, presents a unique opportunity.[3] Its defining feature is a hydroxyl group on the C-16 methyl group, offering a novel site for derivatization that is not present in other common erythromycins.[3] These application notes propose a framework for leveraging this compound as a precursor for the next generation of macrolide antibiotics.
1. Potential Derivatization Strategies for this compound
This compound's structure offers multiple reactive sites for semi-synthesis. Beyond the established modifications on the macrolactone ring, desosamine sugar, and cladinose moiety, the C-16 hydroxyl group is a prime target for introducing novel functionalities. These could potentially alter the compound's pharmacokinetic properties, improve its binding affinity to the bacterial ribosome, or provide a handle for creating hybrid antibiotics.
2. Data Presentation: Antibacterial Activity of Macrolide Derivatives
The primary goal of synthesizing novel erythromycin derivatives is to improve their efficacy, particularly against resistant strains. The minimum inhibitory concentration (MIC) is a key metric for evaluating antibacterial potency. The following table presents representative MIC data for existing erythromycin analogues against various bacterial strains, illustrating the format for presenting such quantitative results.
| Compound | S. aureus (ATCC 29213) | S. pneumoniae (ATCC 49619) | E. faecalis (ATCC 29212) | Reference |
| Erythromycin A | 0.25 - 1 µg/mL | 0.03 - 0.12 µg/mL | 1 - 4 µg/mL | [4] |
| Erythromycin B | ~2x less active than A | ~2x less active than A | ~2x less active than A | [5] |
| Erythromycin C | ~50% activity of A | ~50% activity of A | ~50% activity of A | [5] |
| Erythromycin D | <50% activity of A | <50% activity of A | <50% activity of A | [5] |
| Clarithromycin | 0.03 - 0.125 µg/mL | 0.06 µg/mL | N/A | [3] |
| 6,12-di-O-methylerythromycin A | Comparable to Erythromycin A | N/A | N/A | [6] |
| 11-O-Methylerythromycin A | Slightly less active than A | N/A | N/A | [6] |
3. Experimental Protocols
While specific protocols for the derivatization of this compound are not yet established in the literature, methodologies applied to other erythromycins can be adapted. Below are two detailed protocols: the first is an established method for N-demethylation of Erythromycin A, and the second is a proposed protocol for the selective acylation of the unique C-16 hydroxyl group on this compound.
Protocol 1: Synthesis of 3”-N-demethylerythromycin A
This protocol is adapted from a known procedure for the N-demethylation of the desosamine sugar, a common modification in macrolide synthesis.
Materials:
-
Erythromycin A (30.0 g, 40.88 mmol)
-
Sodium acetate (29.16 g, 355.66 mmol)
-
Iodine (12.45 g, 49.06 mmol)
-
Methanol (240 mL)
-
Purified Water (60 mL)
-
Sodium hydroxide solution (4 M)
-
Round-bottom flask (500 mL)
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Combine Erythromycin A, sodium acetate, and iodine in the 500 mL round-bottom flask.
-
Add methanol and purified water to the flask.
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a reddish-brown liquid.
-
Heat the solution to 60°C using a heating mantle.
-
Slowly add the 4 M sodium hydroxide solution dropwise. The rate of addition should be controlled to prevent insufficient reaction with iodine.
-
Continue the reaction at 60°C, monitoring the color change of the solution from reddish-brown to a transparent, colorless solution.
-
Monitor the reaction progress by TLC until the starting material (Erythromycin A) is no longer detectable.
-
Once the reaction is complete, cool the solution to room temperature.
-
Dry the solution using a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a residue.
-
Crystallize the residue from an appropriate solvent system to afford the final product, 3”-N-demethylerythromycin A. An expected yield is approximately 85%.
Protocol 2: Proposed Synthesis of 16-O-acetyl-Erythromycin G
This hypothetical protocol outlines a selective acylation of the primary C-16 hydroxyl group of this compound. This requires prior protection of the more reactive secondary hydroxyl groups.
Materials:
-
This compound
-
2-methoxypropene
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of Diols:
-
Dissolve this compound in anhydrous DCM.
-
Add 2-methoxypropene and a catalytic amount of PPTS.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the formation of the acetonide-protected intermediate (masking the C-11 and C-12 hydroxyls).
-
Quench the reaction with triethylamine and concentrate under reduced pressure. Purify the residue by silica gel chromatography to isolate the protected this compound.
-
-
Selective Acylation:
-
Dissolve the protected this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, a catalytic amount of DMAP, and acetic anhydride.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the appearance of the acetylated product.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Deprotection:
-
Dissolve the crude acetylated product in methanol.
-
Add a mild acid (e.g., aqueous acetic acid) to hydrolyze the acetonide protecting group.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Neutralize the solution with saturated aqueous sodium bicarbonate and remove methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the final crude product by silica gel column chromatography to yield 16-O-acetyl-Erythromycin G.
-
4. Visualized Experimental Workflow and Mechanism of Action
Workflow for Proposed Synthesis of 16-O-acetyl-Erythromycin G
The following diagram illustrates the key steps in the proposed synthesis protocol.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin and its derivatives act by binding to the 50S subunit of the bacterial ribosome.[2][4] This binding event physically blocks the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNAs and ultimately halting protein synthesis.[7] This bacteriostatic action is selective for bacteria because human ribosomes have 60S and 40S subunits and lack the specific binding site.[4] Novel derivatives synthesized from this compound would be expected to share this fundamental mechanism, although modifications could enhance binding affinity or overcome resistance mechanisms such as ribosomal modification.
References
- 1. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cejph.szu.cz [cejph.szu.cz]
- 4. benchchem.com [benchchem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Chemical modification of erythromycins. II. Synthesis and antibacterial activity of O-alkyl derivatives of erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fermentation of Erythromycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process typically yields a mixture of several related erythromycin variants, with Erythromycin A being the most abundant and clinically important. However, other variants, such as Erythromycin G, are valuable as precursors for the synthesis of novel semi-synthetic antibiotics and as analytical standards. This document provides detailed application notes and experimental protocols to guide researchers in the production and isolation of this compound. While most industrial fermentations are optimized for Erythromycin A, this guide will focus on strategies to potentially enhance the yield of this compound.
Biosynthesis of Erythromycins
The biosynthesis of erythromycins is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. The core macrolactone, 6-deoxyerythronolide B (6-dEB), is synthesized by the PKS and then undergoes several enzymatic modifications, including hydroxylation and glycosylation, to produce the various erythromycin congeners.
This compound is an intermediate in the biosynthetic pathway leading to Erythromycin A. Specifically, Erythromycin D is converted to Erythromycin C via hydroxylation by the enzyme EryK (a P450 hydroxylase). Erythromycin C is then methylated by the enzyme EryG (an S-adenosylmethionine-dependent O-methyltransferase) to yield Erythromycin A. Erythromycin D can also be methylated by EryG to form Erythromycin B. This compound is understood to be a precursor to Erythromycin B.[1] Therefore, strategies to increase the titer of this compound would likely involve the modulation of the activity of the EryG methyltransferase.
Experimental Protocols
Strain Maintenance and Inoculum Development
1.1. Strain: Saccharopolyspora erythraea (e.g., MTCC 1103, NCIMB 12462). For targeted production of this compound, a genetically modified strain with reduced eryG expression could be developed.
1.2. Maintenance Medium (Starch Nitrate Agar): This medium is suitable for maintaining the culture and promoting sporulation.
| Component | Concentration (g/L) |
| Starch | 20 |
| NaNO₃ | 2 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 3 |
| Agar | 20 |
| pH | 7.2 |
1.3. Inoculum Preparation: A two-stage inoculum development is recommended to ensure a healthy and active seed culture for the production fermenter.
-
Stage 1 (Seed Medium): Inoculate a loopful of spores from a mature agar slant into a 250 mL flask containing 50 mL of seed medium.
| Component | Concentration (g/L) |
| Corn Starch | 50 |
| Soybean Flour | 18 |
| Corn Steep Liquor | 13 |
| NaCl | 3 |
| (NH₄)₂SO₄ | 1 |
| NH₄NO₃ | 1 |
| Soybean Oil | 5 |
| CaCO₃ | 6 |
| pH | 6.8 - 7.0 |
-
Incubation: Incubate at 34°C on a rotary shaker at 250 rpm for 48 hours.[2]
-
Stage 2 (Production Inoculum): Transfer 5 mL of the Stage 1 seed culture to a 500 mL flask containing 50 mL of the same seed medium. Incubate under the same conditions for another 48 hours.
Fermentation for this compound Production
2.1. Production Medium: The composition of the production medium can significantly influence the yield and profile of erythromycin variants. A complex medium rich in carbohydrates and nitrogen sources is typically used.
| Component | Concentration (g/L) |
| Corn Starch | 52.4 |
| Dextrin | 14.3 |
| Soybean Cake Meal | 45.6 |
| Corn Steep Liquor | 14.7 |
| (NH₄)₂SO₄ | 2 |
| Soybean Oil | 10 |
| CaCO₃ | 6 |
| pH | 7.0 |
(Source: Optimized medium composition from response surface methodology studies for general erythromycin production)[3]
2.2. Fermentation Parameters:
| Parameter | Value |
| Temperature | 28 - 34°C[4] |
| pH | Maintained at 6.8 - 7.2 |
| Agitation | 400 - 600 rpm[5] |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 6 - 11 days[2][4] |
2.3. Fed-Batch Strategy: To enhance productivity and potentially influence the product profile, a fed-batch strategy can be employed. Supplementation with precursors and nutrients can be beneficial.
-
After 48 hours of fermentation, a sterile feed solution can be added. A potential feed composition could include:
Downstream Processing for this compound Isolation
3.1. Broth Pre-treatment: At the end of the fermentation, the broth is harvested. The first step is to separate the mycelial biomass from the supernatant containing the dissolved erythromycins.
-
Centrifugation: Centrifuge the fermentation broth at 5000 rpm for 15 minutes at 4°C.[6]
-
Filtration: The supernatant can be further clarified by microfiltration.[7]
3.2. Extraction of Erythromycins: Liquid-liquid extraction is a common method for recovering erythromycins from the clarified broth.
-
Adjust the pH of the supernatant to 8.5 - 9.5 with NaOH.
-
Extract the erythromycins with an equal volume of a suitable organic solvent such as butyl acetate or a mixture of chloroform and octanol (70:30 v/v).[8]
-
Separate the organic phase containing the erythromycins.
-
The extraction can be repeated to improve recovery.
3.3. Purification and Separation of this compound: Chromatographic methods are necessary to separate the different erythromycin variants.
-
Adsorption Chromatography: Macroporous non-polar polystyrene resins can be used to selectively adsorb erythromycins.[9] Hydrophobic forces are the primary driver for this separation.[9]
-
Column Chromatography: The extracted and concentrated erythromycin mixture can be subjected to column chromatography. A step-wise elution with a suitable solvent system (e.g., gradients of ethyl acetate in a non-polar solvent) can be employed to separate the different erythromycin congeners based on their polarity.[9] Erythromycin A is the most non-polar, followed by B, C, and D. This compound, being a precursor, is expected to be more polar than Erythromycin B.
3.4. Analytical Quantification: The concentration and purity of this compound in the fractions can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[10][11]
Data Presentation
Table 1: Comparison of Fermentation Media for Erythromycin Production
| Medium Type | Key Components | Erythromycin Titer (mg/L) | Biomass (g/L) | Reference |
| Glucose-based | Glucose, Soybean meal | ~400 | ~6.0 | [4] |
| Bagasse-based | Sugarcane bagasse, Peptone, Yeast extract | 512 | 6.5 | [4] |
| Molasses-based | Beet molasses, Corn steep liquor | 231.8 | - | [5] |
| Oil-based | Soybean oil, Soybean flour | Higher than soluble medium | - | [7] |
| Soluble Complex | Glucose, Yeast extract | Lower than oil-based | - | [7] |
Table 2: Effect of Process Parameters on Erythromycin Production
| Parameter | Condition | Effect on Erythromycin Titer | Reference |
| Temperature | 28°C | Optimal for production (512 mg/L) | [4] |
| Agitation Speed | 600 rpm | Highest concentration (231.3 mg/L) | [5] |
| Nitrogen Source | Ammonium sulfate supplementation | 43.5% increase in yield | [12] |
| Precursor Feeding | 0.2% isopropanol | 11.8% increase in concentration | [5] |
Visualizations
Erythromycin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of major erythromycins.
Experimental Workflow for this compound Production
Caption: Overall workflow for this compound production and purification.
Regulatory Control of Erythromycin Biosynthesis
Caption: Positive regulation of the erythromycin gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. scispace.com [scispace.com]
- 7. Studies on the interaction of fermentation and microfiltration operations: erythromycin recovery from Saccharopolyspora erythraea fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Determination of Erythromycin Residues in Antibiotic Fermentation Residues Using the Wayeal LCMS-TQ9200 Liquid Chromatography- Mass Spectrometry System [wayeal-instrument.com]
- 11. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in separating Erythromycin G from other erythromycins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the separation and purification of erythromycin variants, with a specific focus on the difficulties associated with Erythromycin G.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other erythromycins?
The most significant challenge is the high degree of structural similarity between the different erythromycin variants produced during fermentation by Saccharopolyspora erythraea.[1][2] this compound shares the same core macrolide structure as the main component, Erythromycin A, with only minor substitutions on the lactone ring. This subtle difference in chemical structure results in very similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve using standard chromatographic techniques.
Q2: What are the common impurities and related substances found with erythromycins?
During fermentation and storage, a complex mixture of related substances can be present. Standard-grade erythromycin is primarily composed of Erythromycin A, with smaller amounts of B, C, and D.[3] Other known related substances and degradation products include Erythromycin E, Erythromycin F, N-demethylerythromycin A, anhydroerythromycin A (formed under acidic conditions), and erythromycin A enol ether.[4][5] The separation method must be robust enough to resolve the target compound from all these potential impurities.
Q3: Why is pH control so critical during the separation process?
Erythromycin is unstable in acidic environments.[6] At low pH, it can undergo intramolecular cyclization and dehydration to form inactive degradation products like anhydroerythromycin A.[4] Therefore, maintaining a neutral to alkaline pH (typically pH 6.5 to 9.0) during extraction and chromatography is crucial to prevent sample degradation and ensure accurate quantification.[7][8]
Q4: What are the most effective analytical techniques for separating erythromycin variants?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique.[7][8][9] The use of C8 and C18 silica-based columns is common, though polymeric columns are often preferred for their stability at the high pH required for optimal separation.[7][8] Detection is typically performed with UV detectors at low wavelengths (around 205-215 nm) or, for higher sensitivity and specificity, with mass spectrometry (LC-MS).[5][8]
Troubleshooting Guide
Q: I am seeing poor resolution or co-elution between Erythromycin A and a minor peak, likely this compound. What should I do?
Poor resolution between closely related erythromycins is a common issue. Follow this logical troubleshooting workflow to improve your separation.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Q: My recovery of erythromycin is low after the initial sample preparation (e.g., liquid-liquid extraction). What are the likely causes?
Low recovery is often related to the extraction solvent or pH conditions.
-
Incorrect pH: Erythromycin is a basic compound (pKa ≈ 8.9) and requires an alkaline aqueous phase (pH > 9) to be in its neutral, more organic-soluble form for efficient extraction into solvents like ethyl acetate or chloroform.[6][10] Ensure the pH of your sample is appropriately adjusted before extraction.
-
Emulsion Formation: Fermentation broths are complex matrices that can lead to stable emulsions during liquid-liquid extraction, trapping the analyte and hindering phase separation.[11] Consider centrifugation, addition of salt, or exploring alternative methods like solid-phase extraction (SPE) to mitigate this.
-
Analyte Degradation: As mentioned, exposure to acidic conditions, even briefly, can degrade erythromycin. Verify the pH of all solutions used in your sample preparation workflow.
Q: My UV detector signal at 215 nm is weak, even for the main peak. How can I improve sensitivity?
Weak UV signals are a known issue due to the poor chromophoric nature of erythromycins.
-
Increase Concentration: If possible, concentrate your sample before injection. However, be mindful of solubility limits and potential column overloading.
-
Increase Injection Volume: Increasing the injection volume can proportionally increase the signal. Ensure this does not lead to peak broadening or distortion.[12]
-
Alternative Detection: If sensitivity remains an issue, consider using a more sensitive detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) provides significantly better sensitivity and does not rely on UV absorbance.[5][13]
Data & Methodologies
Structural Differences: The Root of the Challenge
The difficulty in separating this compound from Erythromycin A stems from their nearly identical structures. The only differences are a hydroxyl group at C13 and the substitution at C3 on the macrolide ring. Such minor changes in functionality lead to very similar retention behavior in reversed-phase chromatography.
Caption: Key structural differences between Erythromycin A and G.[1][2]
Comparison of Published HPLC Separation Conditions
The following table summarizes various RP-HPLC conditions that have been successfully used for the separation of erythromycin and its related substances. These can serve as a starting point for developing a method to resolve this compound.
| Stationary Phase | Mobile Phase Composition (v/v/v) | pH | Temp. (°C) | Detection | Reference |
| C18 Polymeric | Acetonitrile / 0.02 M K₂HPO₄ (40:60) | 9.0 | Ambient | UV @ 205 nm | [8] |
| C8 or C18 Silica | Acetonitrile / 0.2 M NH₄PO₄ / 0.2 M Tetramethylammonium Phosphate / H₂O | 6.5 | 35 | UV @ 215 nm | [7][10] |
| Waters XBridge C18 | Methanol / 0.4% NH₄OH in Water (Gradient) | Alkaline | Ambient | UV @ 215 nm | [4] |
| Waters X-Terra RP18 | Acetonitrile / Water / K₂HPO₄ buffer (35:60:5) | 7.0 | 65 | UV @ 215 nm | [12] |
| PolymerX | Acetonitrile / K₂HPO₄ buffer (50:50) | 9.0 | 75 | UV @ 215 nm | [14] |
General Workflow for Erythromycin Separation & Analysis
The overall process from the raw fermentation product to analytical characterization involves multiple steps, each critical for the successful isolation of minor components like this compound.
Caption: General experimental workflow for erythromycin purification.
Representative Experimental Protocol: RP-HPLC Method
This protocol is a generalized starting point based on common parameters cited in the literature.[8][12][14] Optimization will be required for your specific sample matrix and analytical goals.
-
Column: Polymer-based C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) suitable for high pH.
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a 20 mM solution of dibasic potassium phosphate (K₂HPO₄). Adjust pH to 9.0 with dilute phosphoric acid or potassium hydroxide.
-
Organic (B): HPLC-grade Acetonitrile.
-
Working Mobile Phase: Premix Buffer (A) and Acetonitrile (B) in a 60:40 ratio. Degas the solution by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the crude erythromycin sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Use a centrifuge filter (e.g., 0.45 µm) to remove any particulate matter before injection.[8]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify peaks based on the retention times of reference standards for Erythromycin A, G, and other known related substances.
-
References
- 1. This compound | C37H67NO13 | CID 139584407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erythromycin | 114-07-8 [chemicalbook.com]
- 11. Erythromycin - LKT Labs [lktlabs.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. helixchrom.com [helixchrom.com]
- 14. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Optimizing Saccharopolyspora erythraea for Enhanced Erythromycin G Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of Saccharopolyspora erythraea culture for increased Erythromycin G production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other erythromycins?
This compound is a naturally occurring macrolide antibiotic produced by Saccharopolyspora erythraea. It is a structural analog of Erythromycin B, distinguished by a hydroxylation at the C-16 methyl group. In the erythromycin biosynthetic pathway, Erythromycin D is a key intermediate that can be converted to Erythromycin C by the hydroxylase EryK and to Erythromycin B by the methyltransferase EryG. This compound is subsequently formed from Erythromycin B.
Q2: What are the primary challenges in optimizing for this compound yield?
The primary challenges include:
-
Low natural abundance: this compound is typically a minor component of the total erythromycins produced.
-
Competition from other biosynthetic pathways: The precursor for this compound, Erythromycin B, is a shunt product from the main pathway leading to Erythromycin A.
-
Lack of identified specific enzymes: The specific P450 hydroxylase responsible for the conversion of Erythromycin B to this compound has not been definitively identified.
-
Analytical difficulty: Separating and accurately quantifying this compound from the more abundant Erythromycin B can be challenging.
Q3: What are the general strategies to increase the overall erythromycin titer?
General strategies to boost total erythromycin production, which can serve as a starting point for optimizing this compound, include:
-
Genetic Engineering: Overexpression of genes that enhance precursor supply or oxygen uptake, such as the Vitreosca hemoglobin gene (vhb).[1]
-
Media Optimization: Utilizing alternative carbon sources like molasses or bagasse and supplementing with nitrogen sources such as ammonium sulfate can enhance yield.[2]
-
Fermentation Parameter Control: Maintaining optimal temperature (typically 28-34°C) and pH (around 7.0) is crucial for robust growth and antibiotic production.
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Review and optimize key fermentation parameters. Refer to Table 1 for recommended starting points. |
| Insufficient Precursor Supply (Erythromycin B) | Consider strategies to enhance the pool of Erythromycin B. This could involve modulating the expression of eryG, the enzyme responsible for its synthesis from Erythromycin D. |
| Low Activity of the C-16 Hydroxylase | Since the specific enzyme is unknown, a general approach is to ensure optimal expression and activity of P450 monooxygenases. This includes ensuring adequate oxygen supply and cofactor availability. |
| Further Conversion of this compound | It is possible that this compound is an intermediate that is further modified. Analyze the fermentation broth for other minor erythromycin species that may be derivatives of this compound. |
Issue 2: Difficulty in Separating and Quantifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Erythromycin B | The structural similarity between Erythromycin B and G makes chromatographic separation challenging. Method development is key. Refer to the Experimental Protocols section for a suggested HPLC method development strategy. |
| Low Concentration | The low abundance of this compound may place it below the limit of detection of the analytical method. Concentrate the sample or use a more sensitive detector (e.g., mass spectrometry). |
| Lack of a Reference Standard | A certified reference standard for this compound is necessary for accurate quantification. If not commercially available, it may need to be purified and characterized in-house. |
Data Presentation
Table 1: Recommended Fermentation Media Components for S. erythraea
| Component | Concentration Range | Purpose |
| Carbon Source | ||
| Corn Starch | 4% - 5% (w/v) | Primary carbon and energy source |
| Dextrin | 3% (w/v) | Complex carbohydrate source |
| Nitrogen Source | ||
| Soybean Flour | 3% (w/v) | Organic nitrogen source |
| Corn Steep Liquor | 1% - 1.3% (v/v) | Rich source of nitrogen, vitamins, and minerals |
| Ammonium Sulfate | 0.2% - 0.3% (w/v) | Inorganic nitrogen source |
| Oils | ||
| Soybean Oil | 0.5% - 1% (v/v) | Carbon source and antifoaming agent |
| Minerals & Buffers | ||
| Sodium Chloride | 0.3% (w/v) | Osmotic balance |
| Calcium Carbonate | 0.5% - 0.6% (w/v) | pH buffering |
Experimental Protocols
Protocol 1: Fermentation of Saccharopolyspora erythraea
-
Seed Culture Preparation:
-
Inoculate a 500 mL flask containing 50 mL of seed medium (e.g., 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, and 0.6% CaCO₃, pH 6.8-7.0).
-
Incubate at 34°C with shaking at 250 rpm for 2 days.
-
-
Production Culture:
-
Inoculate a 500 mL flask containing 50 mL of fresh fermentation medium (e.g., 4% corn starch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, and 0.6% CaCO₃) with 5 mL of the seed culture.
-
Incubate at 34°C with shaking at 250 rpm for 6-7 days.
-
Supplement with 0.5 mL of n-propanol after 24 hours of cultivation to enhance precursor supply.
-
Protocol 2: HPLC Method Development for this compound Quantification
This protocol provides a starting point for developing a robust HPLC method for the separation and quantification of this compound.
-
Initial Column and Mobile Phase Screening:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.2 M Ammonium Acetate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Begin with a linear gradient from 30% B to 70% B over 30 minutes.
-
Detection: UV at 215 nm.
-
Column Temperature: 40°C.
-
-
Method Optimization:
-
Adjust the gradient slope and initial/final concentrations of Mobile Phase B to improve the resolution between Erythromycin B and G.
-
Vary the pH of the aqueous mobile phase (e.g., from 6.5 to 7.5) to assess its impact on selectivity.
-
Test different organic modifiers (e.g., methanol) in combination with or as a replacement for acetonitrile.
-
If co-elution persists, consider a different stationary phase (e.g., a phenyl-hexyl column).
-
-
Method Validation:
-
Once adequate separation is achieved, validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
Caption: Erythromycin biosynthetic pathway highlighting the formation of this compound.
References
Technical Support Center: Stabilizing Erythromycin G During Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Erythromycin G. The information is designed to help improve the stability and yield of this compound during various purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during purification?
A1: The stability of this compound, much like other erythromycins, is significantly influenced by pH, temperature, and the solvent system used. Erythromycins are known to be highly unstable under acidic conditions, which can lead to rapid degradation.[1][2][3] Elevated temperatures can also accelerate degradation.[4] The choice of organic solvents and the presence of water also play a crucial role in maintaining stability throughout the purification process.[5]
Q2: What is the main degradation pathway for erythromycins under acidic conditions?
A2: Under acidic conditions, erythromycins, particularly Erythromycin A, undergo intramolecular dehydration to form inactive products like anhydroerythromycin A.[3] This reaction is initiated by the protonation of hydroxyl groups on the aglycone ring.[6] While specific data for this compound is limited, it is presumed to follow a similar degradation pathway due to structural similarities.
Q3: What is the optimal pH range for handling this compound during purification?
A3: To minimize degradation, it is crucial to maintain a neutral to alkaline pH. For extraction and processing, a pH range of 9.0 to 10.0 is often recommended.[7][8] This alkaline environment helps to keep the erythromycin molecule in its more stable base form.
Q4: Are there any specific analytical techniques recommended for monitoring the stability and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of erythromycin and its related substances, including degradation products.[9][10] An optimized HPLC method allows for the separation and quantification of different erythromycin variants and their impurities.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed characterization of impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
-
Possible Cause: Degradation due to acidic pH during extraction or back-extraction.
-
Troubleshooting Steps:
-
Ensure the pH of the fermentation broth or initial solution is adjusted to an alkaline range (pH 9.0-10.0) before organic solvent extraction.[7]
-
When performing a back-extraction into an aqueous phase, use a mildly acidic buffer and minimize the exposure time to this acidic condition.
-
Monitor the pH continuously throughout the process.
-
Consider using alternative purification methods that do not require strongly acidic conditions, such as ion-exchange chromatography.[11]
-
-
Possible Cause: Emulsion formation during liquid-liquid extraction.
-
Troubleshooting Steps:
-
Pre-treat the fermentation broth to remove substances that promote emulsion formation, for instance, through membrane filtration.[12]
-
Consider alternative extraction techniques like pre-dispersed solvent extraction or the use of ionic liquids to avoid emulsion issues.[12]
-
Centrifugation can be used to break up stable emulsions, though this may not always be efficient.
-
Issue 2: Presence of Significant Degradation Products in the Purified Sample
-
Possible Cause: High temperatures during solvent evaporation or other steps.
-
Troubleshooting Steps:
-
Use vacuum distillation or rotary evaporation at low temperatures to remove solvents.[12]
-
Avoid prolonged exposure to elevated temperatures during all purification stages. An accelerated stability study on Erythromycin showed increased impurity levels at 40°C and 50°C.[4]
-
Store intermediate fractions and the final purified product at low temperatures (e.g., -20°C) to prevent degradation over time.[4]
-
-
Possible Cause: Inappropriate solvent selection leading to degradation.
-
Troubleshooting Steps:
-
Select solvents in which this compound is both soluble and stable. Commonly used solvents for erythromycin extraction include amyl acetate, dichloromethane, and n-butanol.[7][8][13]
-
Minimize the presence of water in organic solvent phases where possible, as it can participate in degradation reactions, although it is also used in recrystallization.[5][7]
-
Experimental Protocols
General Protocol for Solvent Extraction of Erythromycin
This protocol is a general guideline adapted from methods used for the erythromycin complex and should be optimized for this compound.
-
Alkalinization: Adjust the pH of the filtered fermentation broth to approximately 9.5 using an aqueous alkali solution.[7]
-
Extraction: Extract the alkaline broth with a suitable organic solvent, such as amyl acetate or dichloromethane, in a 1:1 volume ratio.[7][13] Separate the organic phase.
-
Back-Extraction (Optional): To transfer the erythromycin to an aqueous phase, extract the organic solvent with water adjusted to a pH below 6.5.[7] This step should be performed rapidly to minimize acid degradation.
-
Concentration: Evaporate the solvent from the erythromycin-containing phase under reduced pressure at a low temperature.[12]
-
Crystallization: Recrystallize the crude erythromycin from a suitable solvent system, such as aqueous acetone or ethanol, to obtain the purified product.[7]
HPLC Method for Purity Analysis
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C8 or C18 reversed-phase, e.g., Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer solution (e.g., 0.2 M ammonium phosphate buffer at pH 6.5)[9] |
| Flow Rate | 1.0 - 1.5 mL/min[9] |
| Column Temperature | 35°C[9] |
| Detection | UV at 215 nm[9] |
| Injection Volume | 100 µL |
Data Presentation
Table 1: pH-Dependent Stability of Erythromycin A (as a proxy for this compound)
This table summarizes the degradation of Erythromycin A at different pH values, highlighting the importance of pH control.
| pH | Time for 10% Decay (T1/10) at 37°C | Reference |
| 2.0 | 3.7 seconds | [3] |
| Increased by a factor of 10 for each unit increase in pH | [3] |
Table 2: Temperature Effects on Erythromycin Stability
This table illustrates the impact of elevated temperatures on the formation of impurities in an erythromycin sample over a 6-month period.
| Storage Temperature | Impurity B (%) | Impurity H (%) | Total Impurities (%) | Reference |
| -20°C | 0.7 | 0.2 | 6.7 | [4] |
| 25°C | Unchanged | Unchanged | Unchanged | [4] |
| 40°C | Slight Increase | Slight Increase | Slight Increase | [4] |
| 50°C | 1.3 | 0.8 | 8.1 | [4] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 8. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. US3629233A - Process for purifying erythromycin - Google Patents [patents.google.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield of Erythromycin G in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Erythromycin G.
Frequently Asked Questions (FAQs)
Q1: My Saccharopolyspora erythraea fermentation is resulting in a low yield of this compound. What are the most common causes?
A low yield of this compound can stem from several factors throughout the fermentation process. Key areas to investigate include:
-
Suboptimal Medium Composition: The availability and ratio of carbon and nitrogen sources are critical. Inadequate levels of precursors, such as propionyl-CoA, can directly limit erythromycin biosynthesis.
-
Improper Fermentation Conditions: Deviations from the optimal pH, temperature, dissolved oxygen levels, and agitation speed can stress the culture and divert metabolic resources away from antibiotic production.
-
Genetic Instability of the Strain: High-producing strains can sometimes undergo mutations that reduce their ability to synthesize erythromycin.
-
Precursor and Cofactor Limitation: The biosynthesis of the erythromycin macrolide ring requires a steady supply of propionyl-CoA and methylmalonyl-CoA, as well as cofactors like NADPH.[1]
-
Feedback Inhibition: High concentrations of erythromycin or its intermediates can sometimes inhibit the biosynthetic pathway.
Q2: How does the composition of the fermentation medium affect this compound yield?
The fermentation medium provides the necessary nutrients for both microbial growth and secondary metabolite production. The choice and concentration of carbon and nitrogen sources are paramount.
-
Carbon Sources: While glucose is a common carbon source, its rapid consumption can lead to the production of organic acids and a drop in pH.[2] Complex carbohydrates like starch or dextrin, or the use of molasses, can provide a more sustained release of carbon.[3][4][5] Soybean oil is also frequently used and has been shown to enhance production.[6]
-
Nitrogen Sources: A combination of organic nitrogen sources (e.g., soybean flour, corn steep liquor, yeast extract) and inorganic sources (e.g., ammonium sulfate) is often optimal.[1][3][7] Nitrogen depletion can trigger cellular autolysis and halt erythromycin production.[1]
-
Precursors: The addition of precursors like n-propanol can significantly boost yields.[3][8]
Q3: What are the optimal fermentation parameters for this compound production?
Optimal parameters can be strain-specific, but general ranges provide a good starting point for optimization.
| Parameter | Optimal Range | Potential Issues if Deviated |
| Temperature | 30-35°C[8] | Higher temperatures can increase growth rate but decrease erythromycin stability and production. Lower temperatures slow down both growth and production. |
| pH | 6.5-7.5[5] | Low pH can inhibit enzyme activity and cell growth. High pH can lead to the degradation of erythromycin. |
| Dissolved Oxygen (DO) | Above 40%[6] | Low DO is a common limiting factor, as the biosynthesis of erythromycin is an aerobic process. |
| Agitation Speed | 200-600 rpm[9] | Affects mixing and oxygen transfer. The optimal speed depends on the bioreactor geometry. |
Q4: My erythromycin yield is high initially but then decreases towards the end of the fermentation. What could be the cause?
This phenomenon is often attributed to the degradation of the erythromycin molecule itself. Erythromycin is unstable, particularly at non-optimal pH values and higher temperatures. It has been observed that after reaching a peak, the concentration of erythromycin can decrease.[9] Monitoring and controlling the pH throughout the fermentation is crucial to minimize degradation.[6]
Q5: How can I enhance the supply of precursors for this compound biosynthesis?
Enhancing the intracellular pool of propionyl-CoA is a key strategy for improving yield. This can be achieved through:
-
Fed-batch Strategies: Supplementing the fermentation with precursors like n-propanol or propionic acid during the production phase.[3][8]
-
Metabolic Engineering: Genetically modifying S. erythraea to upregulate pathways that produce propionyl-CoA or down-regulate competing pathways.[1][10] For instance, suppressing the sucC gene has been shown to increase precursor availability.[1] Overexpression of propionyl-CoA synthetase can also increase the erythromycin yield.[10]
Experimental Protocols
Protocol 1: Quantification of Erythromycin by High-Performance Liquid Chromatography (HPLC)-UV
This protocol is adapted for the quantification of erythromycin in fermentation broths.[11]
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a stock solution of erythromycin standard in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linear regression equation.
-
-
Quantification:
-
Inject the prepared sample.
-
Determine the peak area for erythromycin.
-
Calculate the concentration in the sample using the linear regression equation from the standard curve, accounting for any dilution factors.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of Erythromycin A.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing low erythromycin yield.
Key Parameter Relationships in Erythromycin Fermentation
References
- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN106337072B - Fermentation medium and method for increasing yield of erythromycin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. unido.org [unido.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Erythromycin G
Welcome to the technical support center for the LC-MS analysis of Erythromycin G. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the LC-MS analysis of this compound, particularly those arising from matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape for this compound | Column overload | Reduce the injection volume or dilute the sample. |
| Incompatible mobile phase pH | Erythromycin is a macrolide antibiotic; ensure the mobile phase pH is suitable for good peak shape (typically slightly basic or neutral).[1] | |
| Column contamination or degradation | Use a guard column and implement a regular column washing step. If the issue persists, replace the column.[1] | |
| High Variability in Analyte Response Across Samples | Inconsistent sample preparation | Ensure precise and consistent addition of internal standards and reagents. Automated liquid handling systems can improve reproducibility.[1] |
| Significant and variable matrix effects between samples | Optimize the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation (PPT).[2][3] | |
| Instability of this compound in the sample matrix | Evaluate the stability of this compound under your specific sample storage and processing conditions. | |
| Low Analyte Recovery or High Signal Suppression | Inefficient extraction from the sample matrix | Optimize the sample preparation method. For LLE, ensure the pH of the aqueous phase is alkaline to facilitate the extraction of the basic erythromycin molecule. For SPE, select the appropriate sorbent and optimize wash and elution steps.[3] |
| Severe ion suppression from co-eluting matrix components | Improve chromatographic separation to resolve this compound from interfering compounds.[2] Consider more rigorous sample cleanup procedures.[2][3] | |
| Analyte Signal is Suppressed, but the Internal Standard Signal is Not | Chromatographic separation of the analyte and internal standard | This is uncommon with a stable isotope-labeled internal standard (SIL-IS) but can occur. Adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution.[1] |
| Presence of an interference with the same mass transition as this compound | Modify the chromatographic conditions to separate the interference from the analyte. If separation is not possible, a different mass transition may need to be selected.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest (in this case, this compound).[1] These components can include salts, lipids, proteins, and other metabolites.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How can I minimize matrix effects during sample preparation?
A2: The choice of sample preparation technique is crucial for minimizing matrix effects. Here's a comparison of common methods:
-
Protein Precipitation (PPT): This is the simplest and fastest method but often yields the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent. Optimizing the pH of the aqueous phase to an alkaline value is critical for the efficient extraction of the basic this compound molecule.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, resulting in the cleanest extracts.[3] This method involves retaining this compound on a solid sorbent while matrix components are washed away, followed by the elution of the purified analyte.[3]
Q3: What is the role of an internal standard in overcoming matrix effects?
A3: An internal standard (IS) is a compound added to all samples, calibration standards, and quality control samples at a known concentration. The ideal IS for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte, such as Erythromycin-d6.[1] Because a SIL-IS is structurally almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the IS signal for quantification, variability caused by matrix effects can be effectively compensated for, leading to more accurate and reliable results.[1]
Q4: Can optimizing chromatographic conditions help reduce matrix effects?
A4: Yes, optimizing chromatographic conditions is a key strategy.[2] By improving the separation of this compound from co-eluting matrix components, the likelihood of ion suppression is reduced. Adjustments to the mobile phase composition, gradient profile, and flow rate can all contribute to better resolution and minimize the impact of the matrix.
Q5: Should I use matrix-matched calibration standards?
A5: Preparing calibration standards in the same matrix as the sample is a highly effective way to counteract matrix effects. This approach helps to account for any matrix-induced changes in ionization efficiency, resulting in more accurate quantification.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the LC-MS analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 0.5 mL of human plasma in a centrifuge tube, add 50 µL of an appropriate internal standard working solution (e.g., Erythromycin-d6).[1]
-
Alkalinize the plasma by adding 50 µL of 1 M sodium carbonate.[1]
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1][3]
-
-
Extraction and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
This protocol uses a generic C18 SPE cartridge and may need to be adapted based on the specific sorbent and sample matrix.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.[3]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[3]
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.[3]
-
-
Evaporation and Reconstitution:
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
This is a simple but less clean method suitable for initial screening or when high sensitivity is not required.
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid can enhance protein precipitation).[3]
-
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for 1-2 minutes.[3]
-
Centrifuge at a high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Erythromycin analysis.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL | [5][6] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | [5][6] |
| Linearity (r²) | ≥ 0.991 | [5] |
| Recovery | 88 - 105% | [5][6] |
| Precision (RSD) | < 15% | [5] |
| Accuracy | Within ± 15% of nominal concentration | [5] |
| Analysis Time | ~2 - 13 minutes | [5] |
Visualized Workflows
The following diagrams illustrate key workflows and concepts in overcoming matrix effects for this compound analysis.
Caption: A generalized workflow for mitigating matrix effects in LC-MS analysis.
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
Caption: The impact of matrix components on the ionization of this compound.
References
Erythromycin G Stability: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation of Erythromycin G and methods to prevent it. The content is presented in a question-and-answer format to address specific issues you may encounter during your experiments. While Erythromycin A is the most studied variant, the principles of degradation and stabilization are generally applicable to other forms, including this compound.
Frequently Asked Questions (FAQs)
Section 1: General Stability & Degradation
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation from several factors. The most significant are acidic and basic conditions, which lead to rapid decomposition.[1][2] It also degrades under oxidative stress.[1][2] While more stable under thermal and photolytic (light) stress compared to other conditions, elevated temperatures and light exposure can still induce degradation over time.[1][2][3] The presence of water can also contribute to the instability of erythromycin formulations.[4]
Q2: What is the main degradation pathway for this compound in acidic environments?
A2: In acidic conditions, such as those in the stomach, Erythromycin undergoes an intramolecular cyclization reaction.[5] This process involves the loss of the cladinose sugar and results in the formation of biologically inactive degradation products, primarily anhydroerythromycin A, which exists as a hemiketal or a spiroketal.[5][6][7] This rapid inactivation is a major challenge for the oral bioavailability of the drug.[6][7]
Caption: Acidic degradation pathway of Erythromycin.
Section 2: Prevention & Formulation Strategies
Q3: How can I prevent the acidic degradation of this compound in my experiments or formulations?
A3: Preventing acid-mediated degradation is crucial. Key strategies include:
-
pH Control: Maintain the pH of solutions above neutral. For topical formulations, a pH of approximately 8.6 has been suggested for maximum stability.[8]
-
Enteric Coating: For oral dosage forms, applying a protective enteric coating shields the drug from stomach acid, allowing it to pass into the more alkaline environment of the intestine before release.[9][10]
-
Chemical Modification: Creating prodrugs, such as salts (e.g., erythromycin stearate) or esters (e.g., erythromycin ethylsuccinate), can improve stability in acidic conditions.[5] More advanced analogs like clarithromycin and azithromycin were developed with structural modifications to hinder the degradation reaction.[6]
-
Drug Conjugation: Covalently attaching a molecule like adamantane via a pH-sensitive hydrazone bond can improve stability while allowing for targeted release at slightly acidic infection sites.[6][11]
Q4: What formulation strategies can enhance the overall stability of this compound?
A4: Beyond preventing acid degradation, other formulation techniques can improve stability:
-
Nanoparticle Encapsulation: Formulating Erythromycin into solid lipid nanoparticles (SLNs) or liposomes can protect the active molecule from degradation, minimize first-pass metabolism, and improve stability.[10][12] The use of cryoprotectants like sucrose during lyophilization can enhance the stability of liposomal formulations.[10]
-
Dry Formulations: Since water can promote degradation, using dry forms like hard gelatin capsules with a non-soluble excipient like microcrystalline cellulose can lead to a stable product with a long shelf-life.[4]
-
Airtight Packaging: To protect against humidity, which can compromise stability, formulations should be stored in airtight containers.[9]
Caption: Key strategies to prevent this compound degradation.
Q5: What are the recommended storage conditions for this compound and its formulations?
A5: Proper storage is vital for maintaining the potency and stability of this compound.
-
Temperature: Formulations should be stored in a cool, dry place, generally below 40°C.[9] For long-term storage of reference standards, -20°C is recommended to prevent any significant change in composition.[3]
-
Humidity: Store in airtight containers to protect from moisture.[9]
Troubleshooting & Analytical Guides
Q6: My this compound solution is losing potency. What should I check first?
A6: If you observe a loss of potency, consider the following troubleshooting steps:
-
Check the pH: The most common cause of degradation is an acidic pH. Verify the pH of your solvent or medium.
-
Review Storage Conditions: Ensure the material has been stored at the correct temperature, protected from light, and in an airtight container.[3][4][9]
-
Assess for Contaminants: Check for the presence of oxidizing agents or other reactive species in your formulation or solvent.
-
Analyze for Degradants: Use an analytical technique like HPLC to check for the appearance of degradation products and a corresponding decrease in the parent this compound peak.[1]
Q7: How can I analyze the degradation of this compound and identify its byproducts?
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing Erythromycin and its degradation products.[1] To identify the byproducts, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used, which can provide the molecular mass of the degradation products, aiding in their structural identification.[1][14]
Data & Protocols
Table 1: Summary of Erythromycin Stability Under Forced Degradation Conditions
This table summarizes the typical stability profile of Erythromycin when subjected to various stress conditions as part of a forced degradation study.
| Stress Condition | Observation | Reference |
| Acidic (e.g., 1N HCl) | Significant degradation | [1][2] |
| Basic (e.g., 1N NaOH) | Significant degradation | [1][2] |
| Oxidative (e.g., H₂O₂) | Significant degradation | [1][2] |
| Thermal (e.g., 50-80°C) | Slight to moderate degradation | [3][9] |
| Photolytic (e.g., UV light) | Generally stable | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods and understanding degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Methodology Details:
-
Sample Preparation: Dissolve the Erythromycin sample in a suitable solvent.[14]
-
Stress Application:
-
Acid: Add 1N HCl and store at room temperature.[14]
-
Base: Add 1N NaOH.
-
Oxidation: Add hydrogen peroxide (e.g., 3-30%).
-
Thermal: Store the sample at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the sample to UV light.
-
-
Neutralization: After the stress period, quench the reaction for acid and base samples by neutralizing them (e.g., add saturated NaHCO₃ to the acid-stressed sample).[14]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]
Protocol 2: Typical HPLC Method for this compound Stability Analysis
This protocol provides a general starting point for an HPLC method. Method development and validation are required for specific applications.
Table 2: Example HPLC Method Parameters
| Parameter | Specification | Reference |
| Column | C18 reverse-phase (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) | [1] |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water or Phosphate Buffer (pH 7.0) | [1][15] |
| Mobile Phase B | Acetonitrile or Methanol | [1][15] |
| Elution Mode | Gradient | [1][15] |
| Flow Rate | ~1.0 mL/min | [15] |
| Column Temperature | 65°C | [15] |
| Detection Wavelength | 215 nm | [1][2][15] |
| Injection Volume | 10-100 µL | [15] |
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of topical erythromycin formulations | Semantic Scholar [semanticscholar.org]
- 9. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencetechindonesia.com [sciencetechindonesia.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Erythromycin G in Chromatography
Welcome to the technical support center dedicated to optimizing the chromatographic resolution of Erythromycin G. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A: Peak asymmetry is a common issue in the analysis of macrolide antibiotics like erythromycin. The likely causes and solutions are:
-
Secondary Silanol Interactions: this compound, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH. Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 6.5 and 8.0 is often effective. Using a buffer, such as ammonium phosphate, will help maintain a stable pH.[1][3]
-
Solution 2: Use an End-Capped Column. Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups. C18 or C8 columns with polar end-capping are good choices.[1]
-
Solution 3: Add a Competing Base. Introduce a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active silanol sites. However, be aware that this may not be compatible with mass spectrometry (MS) detection.[1][2]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1][2]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Q2: My this compound peak is co-eluting with a related substance. How can I improve the resolution?
A: Achieving baseline separation of structurally similar compounds can be challenging. Here are some strategies to improve resolution:[1]
-
Optimize the Mobile Phase:
-
Adjust the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[1]
-
Modify the Aqueous Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds like this compound and can dramatically improve resolution.[1]
-
Optimize the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.[1]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., cyanopropyl or phenyl-hexyl instead of C18) can offer different selectivity.[1][4]
-
Increase Column Efficiency:
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[5][6]
Q3: I'm experiencing baseline drift during my gradient run. What could be the cause?
A: Baseline drift in gradient elution is often related to the mobile phase or the detector.[1]
-
Mobile Phase Absorbance: If one of your mobile phase components absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.[1]
-
Insufficient Column Equilibration: Inadequate equilibration between runs can lead to a drifting baseline.[1]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in column temperature can cause the baseline to drift.[1]
-
Solution: Use a column oven to maintain a constant temperature. If the column is heated, ensure the mobile phase is pre-heated before entering the column.[1]
-
Q4: The sensitivity of my LC-MS analysis for this compound is low. How can I improve it?
A: Low sensitivity in LC-MS can be due to a variety of factors, from sample preparation to MS source conditions.[1]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.
-
MS Source Parameters: Optimization of the ion source parameters (e.g., gas flows, temperatures, and voltages) is critical for good sensitivity.[1]
-
Column Dimensions: The inner diameter (ID) of the column can affect sensitivity. Smaller ID columns can lead to higher sensitivity.[1]
-
Sample Preparation: A clean sample is crucial for good sensitivity, as matrix components can cause ion suppression.[1]
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the chromatographic analysis of Erythromycin and its related substances. These should be considered as a starting point for method development and optimization.
Table 1: HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[8] | End-capped Cyanopropyl RP[4] | C8 or C18 silica-based reversed-phase[3] |
| Mobile Phase A | 32 mM Potassium Phosphate Buffer pH 8.0[4] | 0.2 M Ammonium Phosphate Buffer pH 6.5[3] | Acetonitrile/Methanol (75:25)[4] |
| Mobile Phase B | Acetonitrile/Methanol (75:25)[4] | Acetonitrile[3] | Water |
| Gradient | Gradient Elution[4] | 25-40% Acetonitrile[3] | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[3] | 1.0 - 1.5 mL/min |
| Column Temperature | 25 °C[4] | 35 °C[3] | Ambient to 70 °C[8] |
| Detection | UV at 215 nm[3] | UV at 215 nm[3] | UV at 200-215 nm[8] |
| Injection Volume | 10 - 50 µL | 50 µL[8] | 10 - 100 µL[9] |
Table 2: TLC Method Parameters
| Parameter | Condition 1 |
| Stationary Phase | Silanized silica gel plates[10] |
| Mobile Phase | Methanol-water-15% ammonium acetate buffer pH 7.0 (50:20:10)[10] |
| Development | In a filter-paper-lined chromatographic tank saturated for at least 2 hours[10] |
| Detection | Spray with anisaldehyde-sulphuric acid-ethanol (1:1:9) and heat at 110°C for 1 min[10] |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
This protocol provides a general workflow for developing a separation method for this compound and its related substances.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If peak tailing is observed, consider an end-capped column or a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or Cyano).
-
Mobile Phase Preparation:
-
Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to determine the approximate elution time of this compound and its impurities.
-
Gradient Optimization: Based on the initial run, create a shallower gradient around the elution time of the target analytes to improve resolution.[1]
-
Flow Rate and Temperature Optimization: Adjust the flow rate (typically 1.0-1.5 mL/min) and column temperature to further enhance separation and peak shape.[3]
-
System Suitability: Once a suitable separation is achieved, perform system suitability tests to ensure the method is robust and reproducible.
Protocol 2: Sample Preparation (General)
Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline.
-
Dissolution: Accurately weigh a portion of the sample and dissolve it in a suitable solvent. Whenever possible, use the initial mobile phase as the dissolution solvent to avoid peak distortion.[1]
-
Filtration: Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Dilution: Dilute the filtered sample to an appropriate concentration within the linear range of the detector.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enhanced separation of erythromycin and its related substances by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Technical Support Center: Strategies to Increase Erythromycin G Titer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the production of Erythromycin G.
Frequently Asked Questions (FAQs)
1. What are the primary strategies to increase the titer of this compound?
The main approaches to boost this compound production involve a combination of genetic engineering, optimization of fermentation conditions, and precursor feeding strategies. Genetic modifications in the producing organism, Saccharopolyspora erythraea, or a heterologous host like E. coli, aim to enhance the biosynthetic pathway and increase the supply of precursors.[1][2] Fermentation optimization focuses on providing the ideal environment for microbial growth and antibiotic production, including media composition, pH, and temperature.[3][4] Precursor feeding involves supplying key building blocks for erythromycin synthesis directly into the fermentation medium.[1][5]
2. Which microorganism is the native producer of erythromycin?
Erythromycin is naturally produced by the bacterium Saccharopolyspora erythraea.[6][7][8] Industrial production primarily utilizes high-yielding strains of this organism, which have often been improved through multiple rounds of mutagenesis and selection.
3. What are the key precursors for this compound biosynthesis?
The biosynthesis of the 6-deoxyerythronolide B (6-dEB) macrocyclic core of erythromycin requires one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[2][9] Therefore, strategies that increase the intracellular availability of these precursors are critical for improving the erythromycin titer.
Troubleshooting Guides
Issue 1: Low this compound Titer Despite Using a High-Producing Strain
Possible Causes and Solutions:
-
Suboptimal Fermentation Medium: The composition of the fermentation medium is critical. Ensure that carbon and nitrogen sources, as well as essential minerals, are not limiting.
-
Troubleshooting Steps:
-
Review and optimize the concentrations of glucose, starch, soybean flour, and corn steep liquor.[10][11]
-
Experiment with alternative carbon sources like bagasse, which has been shown to increase erythromycin production.[12]
-
Use response surface methodology (RSM) to systematically optimize the concentrations of media components like MgSO₄, Betaine, CuSO₄, and CoCl₂.[4]
-
-
-
Incorrect Fermentation Parameters: Physical parameters such as pH, temperature, dissolved oxygen, and agitation speed significantly impact erythromycin production.
-
Troubleshooting Steps:
-
Maintain the pH of the culture between 6.5 and 7.0.
-
The optimal temperature for S. erythraea is typically around 33°C.[3]
-
Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels.
-
-
-
Precursor Limitation: Even with a genetically capable strain, a lack of essential precursors like propionyl-CoA and methylmalonyl-CoA can limit production.
-
Troubleshooting Steps:
-
Implement a precursor feeding strategy by adding propionate or other suitable precursors to the fermentation broth.
-
Genetically engineer the strain to enhance precursor supply pathways. For example, overexpressing propionyl-CoA synthetase can increase the availability of propionyl-CoA.[1]
-
-
Issue 2: Inconsistent Batch-to-Batch this compound Production
Possible Causes and Solutions:
-
Inoculum Variability: The age and quality of the inoculum can lead to inconsistent fermentation performance.
-
Troubleshooting Steps:
-
Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size (typically around 10%).[3]
-
Monitor the morphology and viability of the seed culture before inoculation.
-
-
-
Raw Material Inconsistency: Variations in the quality of raw materials, especially complex components like corn steep liquor or soybean meal, can affect yields.
-
Troubleshooting Steps:
-
Source raw materials from reliable suppliers and perform quality control checks on each batch.
-
Consider using a chemically defined medium to reduce variability, although this may be more expensive.
-
-
Quantitative Data on Titer Improvement Strategies
| Strategy | Modification | Organism | Titer Improvement | Reference |
| Genetic Engineering | Deletion of propionyltransferase AcuA | S. erythraea | 10% increase in yield | [1] |
| Overexpression of propionyl-CoA synthetase SACE_1780 | S. erythraea | 33% higher than wildtype, 22% higher than industrial strain | [1] | |
| Introduction of an artificial attB site for genetic manipulation | S. erythraea | 35.6% increase in Er titer | [6] | |
| Fermentation Optimization | Optimization of medium using response surface methodology | S. erythraea | 30% increase in yield | [4] |
| Use of bagasse as a carbon source | S. erythraea MTCC 1103 | 28% higher than glucose-based medium | [12] | |
| Fed-batch supplementation with corn steep liquor, beet molasse, and isopropanol | S. erythraea NCIMB 12462 | 11.8% increase compared to control | [10] |
Experimental Protocols
Protocol 1: General Fermentation for Erythromycin Production
This protocol provides a general methodology for the fermentation of Saccharopolyspora erythraea.
1. Inoculum Preparation: a. Prepare a seed culture medium containing (per liter): glucose 10g, yeast extract 5g, peptone 5g, NaCl 5g. b. Inoculate with a cryopreserved stock of S. erythraea. c. Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours.
2. Fermentation: a. Prepare the production medium. An example medium contains (per liter): glucose 30g, starch 30g, corn steep liquor 1.5g, (NH₄)₂SO₄ 7g, and soybean oil 3ml/50ml.[3] b. Inoculate the production medium with 10% (v/v) of the seed culture.[3] c. Maintain the fermentation at 33°C with an initial pH of 6.5.[3] d. Ferment for 156 hours, with continuous agitation and aeration.[3]
3. Titer Determination: a. Withdraw samples at regular intervals. b. Extract erythromycin from the broth using a suitable solvent like butyl acetate. c. Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile/methanol/phosphate buffer).[6] d. Quantify the erythromycin concentration by comparing the peak area to a standard curve.
Protocol 2: Precursor Feeding
This protocol outlines a general approach for precursor feeding to enhance erythromycin production.
1. Fermentation Setup: a. Follow the general fermentation protocol as described above.
2. Precursor Solution Preparation: a. Prepare a sterile, concentrated stock solution of the precursor (e.g., sodium propionate).
3. Feeding Strategy: a. Begin feeding the precursor solution after the initial growth phase (e.g., after 48 hours). b. Add the precursor in a fed-batch mode to avoid toxic concentrations. The optimal feeding rate should be determined empirically. c. Monitor the erythromycin titer and residual precursor concentration throughout the fermentation.
Visualizations
Erythromycin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
General Workflow for Titer Improvement
Caption: A general workflow for increasing the titer of this compound.
Logical Relationship of Precursor Supply and Titer
References
- 1. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and pathway engineering to influence native and altered erythromycin production through E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Precursor-directed production of erythromycin analogs by Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production of erythromycin | PPTX [slideshare.net]
- 9. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. scispace.com [scispace.com]
- 12. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fed-Batch Fermentation for Erythromycin G
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on fed-batch fermentation strategies for Erythromycin G.
Frequently Asked Questions (FAQs)
Q1: What are the common fed-batch strategies for this compound production?
A1: Common strategies aim to control nutrient levels to optimize growth and antibiotic production. These include:
-
Constant Glucose Fed-Batch: A concentrated glucose solution is added to maintain a low, constant glucose level in the bioreactor.[1]
-
pH Control Fed-Batch: The pH is used as an indicator of nutrient consumption, and feeding is initiated to maintain the pH within a desired range. This has been shown to be an effective control strategy.[1]
-
Propanol Co-feeding: Propanol, a precursor for the erythromycin aglycone ring, is often fed along with a primary carbon source like glucose. Optimizing the feeding rate and the ratio of glucose to propanol is crucial for maximizing yield and the quality of Erythromycin-A.[2]
-
Agro-industrial Waste Feeding: To reduce costs, agro-industrial by-products like corn steep liquor (CSL) and beet molasses (BM) can be used as nutrient feeds.[3]
-
Cyclic Fed-Batch Culture (c.f.b.c): This strategy allows for varying the specific growth rate over time without nutrient exhaustion, which can significantly enhance antibiotic production compared to simple batch cultures.[4]
Q2: Why is fed-batch fermentation preferred over batch culture for this compound?
A2: Fed-batch fermentation offers several advantages over simple batch culture for producing secondary metabolites like erythromycin. It allows for better control over the microbial growth rate and the concentration of key nutrients. This helps to avoid substrate inhibition, catabolite repression, and oxygen limitation, which are common issues in batch cultures that can negatively impact antibiotic yield.[5] Fed-batch strategies have been shown to significantly enhance erythromycin production.[3][4]
Q3: What is the typical production organism for Erythromycin?
A3: Erythromycin is produced by the fermentation of the bacterium Saccharopolyspora erythraea.[1]
Q4: What are the key process parameters to monitor and control during fermentation?
A4: For successful this compound fermentation, it is critical to monitor and control the following parameters:
-
pH: Typically maintained between 6.8 and 7.0 for optimal growth and production.[6][7]
-
Temperature: The ideal temperature is generally around 32-34°C.[1][6]
-
Dissolved Oxygen (DO): Maintaining adequate oxygen supply is crucial. Close control of dissolved oxygen concentration is required for a good inoculum, which dramatically determines the final antibiotic yield.[8]
-
Substrate Concentration: The concentration of the carbon source (e.g., glucose) and precursors (e.g., propanol) must be carefully controlled through the feeding strategy.[1][2]
-
Agitation/Stirring Speed: Proper mixing is essential for nutrient distribution and oxygen transfer. Optimal stirring speeds can significantly impact yield.[3]
Troubleshooting Guide
Issue 1: Low Erythromycin Titer
Q: My fed-batch fermentation is resulting in a significantly lower erythromycin titer than expected. What are the potential causes and how can I troubleshoot this?
A: Low erythromycin yield can stem from several factors related to the medium composition, feeding strategy, and overall culture conditions.
Possible Causes & Solutions:
-
Suboptimal Nutrient Composition: The quality and concentration of nitrogen and carbon sources are critical.
-
Action: Optimize the medium using methods like Response Surface Methodology (RSM). A study found an optimal nitrogen composition of 5.1 g/L corn steep liquor, 5.96 g/L biological nitrogen, and 24.17 g/L soybean flour.[1] Also, ensure the quality of raw materials like soybean meal and oils, as they can have seasonal variations.[8]
-
-
Improper Feeding Strategy: Incorrect timing or rate of feeding can limit production.
-
Action:
-
Carbon Source: If using glucose, maintain a low concentration (e.g., around 0.1 g/L) to avoid catabolite repression.[1]
-
Precursor Limitation: If co-feeding with propanol, ensure the ratio to the primary carbon source is optimal. A glucose-to-propanol ratio of 4.3 (g/g) has been shown to be favorable for both growth and metabolism.[2]
-
Timing: Adding supplements at the beginning of the fermentation (0 hours) can be more effective than later additions.[9] For cyclic fed-batch, applying the regime to early-exponential-phase cultures is necessary to obtain a stable, nutrient-limited culture.[4]
-
-
-
Poor Inoculum Quality: The health and density of the seed culture drastically affect the final yield.[8]
-
Action: Ensure optimal growth conditions (temperature, pH, dissolved oxygen) during the seed culture stage. Use a standard inoculum size, typically around 10% (v/v).[1]
-
-
Suboptimal Physical Parameters: Incorrect pH, temperature, or dissolved oxygen can inhibit antibiotic synthesis.
Issue 2: Poor Biomass Growth
Q: I'm observing low cell density (Packed Mycelial Volume - PMV or Dry Cell Weight - DCW) in my bioreactor. What could be wrong?
A: Insufficient biomass is often a precursor to low product yield. The issue usually lies with the initial growth conditions or nutrient availability.
Possible Causes & Solutions:
-
Nutrient Limitation in Batch Phase: The initial batch medium may be depleted of a key nutrient before the feed is initiated.
-
Action: Analyze the composition of your batch medium. Ensure it contains sufficient nitrogen, phosphate, and trace elements to support initial growth.
-
-
Oxygen Limitation: As cell density increases, oxygen demand can exceed the oxygen transfer rate (OTR) of the bioreactor.
-
Action: Increase the agitation speed and/or the airflow rate to improve oxygen transfer. Monitor the Oxygen Uptake Rate (OUR) as an indicator of metabolic activity.[2]
-
-
Toxic Substrate Levels: High initial concentrations of certain substrates can be inhibitory to growth.
-
Action: Reduce the initial concentration of potentially toxic components in the batch medium. For example, high concentrations of deodorizer distillate (10 g/L) have been shown to reduce erythromycin production.[9]
-
Issue 3: Culture Lysis in Late Fermentation
Q: Towards the end of the fermentation run, I'm observing cell lysis, which is complicating downstream processing. Why is this happening and can it be prevented?
A: Culture lysis in the final hours of fermentation is a known issue that can negatively impact filtration and extraction efficiency.[8]
Possible Causes & Solutions:
-
Nutrient Depletion: The complete exhaustion of a critical nutrient can trigger cell autolysis.
-
Action: Implement a feeding strategy that continues to supply a maintenance level of the limiting substrate (e.g., carbon source) even after the main production phase.
-
-
Accumulation of Toxic Byproducts: The buildup of metabolic byproducts can create an unfavorable environment.
-
Action: While difficult to control directly, a well-designed fed-batch strategy that avoids overflow metabolism can help minimize the production of toxic substances.
-
-
pH Shift: A significant drop or spike in pH due to metabolic activity can stress the cells.
-
Action: Ensure your pH control system is robust and responsive throughout the entire fermentation run.
-
Data and Protocols
Quantitative Data Summary
Table 1: Optimized Medium Compositions for Erythromycin Production
| Component | Seed Medium (g/L)[1] | Fermentation Medium (Control, g/L)[1] | Optimized Nitrogen Source (g/L)[1] |
| Starch / Soluble Starch | 30 | 40 | - |
| Soybean Flour | 15 | - | 24.17 |
| Dextrin | - | 30 | - |
| Soybean Meal | - | 32 | - |
| Corn Steep Liquor | - | 15 | 5.1 |
| Biological Nitrogen | - | - | 5.96 |
| NaCl | 5 | 2 | - |
| (NH₄)₂SO₄ | 2 | - | - |
| CaCO₃ | - | 5 | - |
| pH | 7.0 | 7.0 | - |
Table 2: Comparison of Fed-Batch Strategies and Erythromycin Titers
| Fed-Batch Strategy | Key Parameters | Maximum Titer Achieved | Reference |
| Constant Glucose Fed-Batch | Glucose maintained at ~0.1 g/L | - (Used as a baseline) | [1] |
| pH Control Fed-Batch | pH used as control parameter for feeding | 8528 U/mL | [1] |
| Agro-industrial Waste Fed-Batch | Feed: 0.2% isopropanol, 4% beet molasse, 2% corn steep liquor | Increased production by 25% over batch | [3] |
| Propanol Co-feeding with OUR/Capacitance Control | Glucose:Propanol ratio of 4.3 (g/g) | 10,950 U/mL | [2] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain: Saccharopolyspora erythraea[1]
-
Slant Culture: Inoculate agar slants with spores and incubate at 32°C for 7 days.[1]
-
Seed Culture:
Protocol 2: Fed-Batch Fermentation (Example: pH Control)
-
Bioreactor Setup: Prepare a 50 L stirred bioreactor with the fermentation medium (see Table 1). Sterilize the vessel and medium.
-
Inoculation: Inoculate the bioreactor with the 2-day old seed culture (10% v/v).
-
Initial Batch Phase: Run the fermentation in batch mode at 32°C. Maintain agitation and aeration to ensure sufficient dissolved oxygen.[1]
-
Initiation of Fed-Batch: Monitor the pH. When the pH deviates from the setpoint (e.g., 7.0) due to nutrient consumption, initiate the feed.
-
Feeding: Use a concentrated feed solution (e.g., glucose, nitrogen sources) to restore the pH to the setpoint. The feed rate is controlled by the pH controller.
-
Sampling: Take samples every 8-12 hours to analyze cell growth (PMV), erythromycin concentration, and residual substrate levels.[1]
-
Duration: Continue the fermentation for up to 190-200 hours or until the production rate significantly decreases.[1]
Protocol 3: Erythromycin Quantification
-
Sample Preparation: Centrifuge the fermentation broth sample to separate the supernatant/mycelia.
-
Extraction: Extract erythromycin from the broth. One method involves mixing the sample with hydrochloric acid (0.1 mol/L), separating the aqueous phase, and then mixing it with anhydrous sulfuric acid.[1]
-
Spectrophotometric Analysis: Measure the absorbance of the resulting solution at 498 nm with a spectrophotometer.[1]
-
Bioassay (Confirmation): To confirm antibiotic activity, perform a bioassay against a sensitive indicator strain like Bacillus pumilus using the cylinder plate method.[1]
-
HPLC Analysis: For detailed quantification of Erythromycin A, B, and C, use High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18 or CN).[6]
Visualizations
Caption: General workflow for this compound fed-batch fermentation.
Caption: Troubleshooting decision tree for low erythromycin yield.
Caption: Relationship between inputs and feeding strategies.
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. Controlling the feed rate of propanol to optimize erythromycin fermentation by on-line capacitance and oxygen uptake rate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. The physiology of erythromycin biosynthesis in cyclic fed batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unido.org [unido.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Erythromycin G Production in Saccharopolyspora erythraea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the genetic engineering of Saccharopolyspora erythraea to maximize the production of Erythromycin G.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at maximizing this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound production after genetic modification. | 1. Ineffective gene knockout or overexpression. 2. Incorrect fermentation conditions. 3. Instability of the engineered strain. | 1. Verify genetic modifications via PCR and sequencing. Ensure the use of strong, validated promoters for overexpression. 2. Optimize fermentation parameters such as pH, temperature, and media composition. For instance, maintain pH around 7.0 and temperature at 28°C.[1] 3. Perform serial subculturing without selective pressure to check for genetic stability. |
| High levels of other erythromycin analogues (A, B, C, D) instead of G. | 1. Incomplete knockout of genes responsible for converting this compound precursors to other analogues. 2. Suboptimal expression of genes in the this compound specific pathway. | 1. Confirm the complete deletion of the target genes (e.g., eryF, eryK, eryG) using Southern blotting or qPCR. 2. Fine-tune the expression of key genes in the this compound pathway using a library of promoters with varying strengths.[2] |
| Accumulation of intermediate metabolites, but not this compound. | 1. A bottleneck in the biosynthetic pathway due to insufficient enzyme activity. 2. Feedback inhibition by accumulated intermediates. | 1. Overexpress the gene encoding the rate-limiting enzyme in the pathway. 2. Engineer the key enzyme to be resistant to feedback inhibition through site-directed mutagenesis. |
| Poor growth of the engineered S. erythraea strain. | 1. Metabolic burden due to the overexpression of heterologous or endogenous genes. 2. Toxicity of accumulated intermediates or the final product. | 1. Use inducible promoters to control the timing and level of gene expression, separating the growth phase from the production phase. 2. Engineer efflux pumps to export the toxic compound or perform fed-batch fermentation to maintain sub-toxic concentrations. |
| Inconsistent this compound yields between batches. | 1. Variability in inoculum quality. 2. Inconsistent fermentation conditions. 3. Genetic instability of the production strain. | 1. Standardize the inoculum preparation procedure, ensuring consistent spore concentration and viability. 2. Tightly control all fermentation parameters (pH, temperature, dissolved oxygen, nutrient feeding). 3. Re-sequence the genome of the production strain to check for reversions or off-target mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary genetic engineering strategy to maximize this compound production?
A1: The primary strategy involves a multi-pronged approach:
-
Knockout of competing pathways: This involves deleting the genes responsible for converting this compound precursors into other erythromycin analogues. Specifically, the genes eryF (encoding P450 hydroxylase for C-6 hydroxylation), eryK (encoding P450 hydroxylase for C-12 hydroxylation), and eryG (encoding a methyltransferase for C-3" O-methylation) should be targeted for deletion.[3]
-
Enhancing precursor supply: Overexpression of genes involved in the synthesis of propionyl-CoA and methylmalonyl-CoA, the building blocks of the erythromycin polyketide chain, can increase the overall flux towards erythromycin biosynthesis.[4]
-
Optimization of fermentation conditions: Tailoring the fermentation medium and process parameters is crucial. For example, supplementing the medium with n-propanol can enhance the supply of propionyl-CoA.[5][6]
Q2: How can I improve the supply of precursors for this compound biosynthesis?
A2: To enhance the precursor supply, you can:
-
Overexpress the methylmalonyl-CoA mutase gene to increase the pool of methylmalonyl-CoA.[3]
-
Engineer the central carbon metabolism to channel more carbon towards propionyl-CoA. This can be achieved by, for example, suppressing the sucC gene, which is part of the TCA cycle.[7]
-
Supplement the fermentation medium with precursors like propionate or n-propanol.[5][6]
Q3: Which analytical method is best for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a reliable and commonly used method for the quantification of erythromycin and its analogues.[8][9] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What are the key fermentation parameters to optimize for this compound production?
A4: Key parameters to optimize include:
-
pH: Maintain a pH around 7.0 for optimal enzyme activity and cell growth.[1]
-
Temperature: The optimal temperature for S. erythraea growth and erythromycin production is typically around 28-34°C.[1]
-
Dissolved Oxygen (DO): Maintaining adequate DO levels is critical. Overexpression of the Vitreoscilla hemoglobin gene (vhb) can improve oxygen uptake and erythromycin production.[10]
-
Carbon and Nitrogen Sources: The composition of the medium, including the choice and concentration of carbon and nitrogen sources, significantly impacts yield.[11] Supplementation with ammonium sulfate may be beneficial.[7]
Q5: How can I ensure the genetic stability of my engineered strain?
A5: To ensure genetic stability:
-
Integrate the desired genes into the chromosome rather than using plasmids, which can be unstable.
-
Avoid the use of repeated sequences that can lead to recombination and gene loss.
-
Periodically re-isolate single colonies and verify the genetic modifications and production phenotype.
-
If using homologous recombination for gene insertion, ensure stable integration through double-crossover events.[12]
Experimental Protocols
Protocol 1: Gene Knockout in S. erythraea using CRISPR-Cas9
This protocol outlines the steps for deleting a target gene (e.g., eryK) in S. erythraea.
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the eryK gene.
-
Synthesize the sgRNA expression cassettes and clone them into a suitable E. coli - S. erythraea shuttle vector containing the cas9 gene.
-
Construct a donor DNA template containing two homology arms (each ~1 kb) flanking the region to be deleted.
-
-
Transformation of S. erythraea:
-
Introduce the CRISPR-Cas9 plasmid and the donor DNA template into S. erythraea via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).[2]
-
Plate the conjugation mixture on a selective medium (e.g., MS agar) containing appropriate antibiotics (e.g., apramycin for plasmid selection) and nalidixic acid to counter-select the E. coli donor.
-
-
Screening for Deletion Mutants:
-
Isolate individual exconjugants and screen for the desired deletion by PCR using primers flanking the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product and Southern blotting.
-
-
Curing the CRISPR-Cas9 Plasmid:
-
To remove the plasmid, cultivate the confirmed mutant strain in non-selective medium at a higher temperature (e.g., 37-39°C) for several rounds.
-
Plate the culture on a non-selective medium and then replica-plate onto selective and non-selective media to identify colonies that have lost the plasmid.
-
Protocol 2: Overexpression of a Target Gene in S. erythraea
This protocol describes the steps for overexpressing a gene (e.g., a precursor supply gene) in S. erythraea.
-
Construction of the Overexpression Plasmid:
-
Amplify the target gene by PCR from S. erythraea genomic DNA.
-
Clone the gene into an integrative expression vector under the control of a strong constitutive promoter (e.g., ermEp*) or an inducible promoter.
-
The vector should contain an attachment site (attP) for site-specific integration into the S. erythraea chromosome and a selectable marker.
-
-
Transformation of S. erythraea:
-
Introduce the overexpression plasmid into S. erythraea via conjugation as described in Protocol 1.
-
Select for integrants on a medium containing the appropriate antibiotic.
-
-
Verification of Gene Integration and Expression:
-
Confirm the site-specific integration of the plasmid into the chromosome by PCR using primers flanking the integration site.
-
Quantify the transcript level of the target gene by RT-qPCR to confirm overexpression.
-
-
Phenotypic Analysis:
-
Cultivate the engineered strain under production conditions and quantify the this compound titer to evaluate the effect of gene overexpression.
-
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Harvest the fermentation broth by centrifugation.
-
Adjust the pH of the supernatant to 10 and extract the erythromycins with an equal volume of acetonitrile.[13]
-
Add NaCl to the mixture to facilitate phase separation.[13]
-
Separate the acetonitrile phase, evaporate it to dryness, and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium phosphate dibasic, pH 9).[9]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Prepare a standard curve using a pure this compound standard. Calculate the concentration in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Simplified Erythromycin biosynthesis pathway in S. erythraea.
Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.
Caption: Logical relationships of strategies to maximize this compound.
References
- 1. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Reconstruction of the Genome-Scale Metabolic Model of Saccharopolyspora erythraea and Its Application in the Overproduction of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 14. jfda-online.com [jfda-online.com]
Validation & Comparative
Comparative Analysis of Macrolide Antibiotic Efficacy: A Focus on Minimum Inhibitory Concentration (MIC) Values
For Researchers, Scientists, and Drug Development Professionals
Comparative MIC Data of Common Macrolides
The following table summarizes the MIC (μg/mL) values for Erythromycin A, Azithromycin, and Clarithromycin against various bacterial strains. These values, compiled from multiple studies, represent the concentration of the antibiotic required to inhibit the visible growth of 90% of the tested isolates (MIC90).
| Bacterial Strain | Erythromycin A (MIC90, μg/mL) | Azithromycin (MIC90, μg/mL) | Clarithromycin (MIC90, μg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.125[1] | ≤0.125[1] | ≤0.125[1] |
| Streptococcus pneumoniae (Penicillin-Resistant) | >128.0[1] | >128.0[1] | >128.0[1] |
| Haemophilus influenzae | 8.0[2] | 0.5[3] | 4.0[3] |
| Moraxella catarrhalis | - | - | - |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 | 1.0 | 0.12 |
| Bordetella pertussis | 0.06 | 0.125[4] | 0.125[4] |
Note: Data for Moraxella catarrhalis was not consistently available across the compared studies. It is important to note that MIC values can vary depending on the specific strains tested and the methodology used.
Experimental Protocols
The determination of MIC values is a critical component of antimicrobial susceptibility testing. The following are detailed methodologies for two standard experimental protocols.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a stock solution of the macrolide antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
- Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB) for most aerobic bacteria. For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood for Streptococcus species).
- Bacterial Inoculum: Culture the bacterial strain on an appropriate agar plate for 18-24 hours. Prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
- 96-Well Microtiter Plates: Use sterile U- or V-bottom plates.
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
3. Incubation and Interpretation:
- Incubate the plates at 35°C for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare as described for the broth microdilution method.
- Agar Medium: Use Mueller-Hinton agar for most bacteria. Prepare molten agar and cool to 45-50°C.
- Bacterial Inoculum: Prepare as described for the broth microdilution method.
2. Assay Procedure:
- Prepare a series of agar plates each containing a different concentration of the macrolide. This is achieved by adding a specific volume of the antimicrobial stock solution to the molten agar before pouring the plates.
- Allow the agar plates to solidify completely.
- Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used to test multiple strains simultaneously.
- Include a control plate with no antibiotic to ensure bacterial growth.
3. Incubation and Interpretation:
- Allow the inoculated spots to dry before inverting the plates.
- Incubate the plates at 35°C for 16-20 hours.
- The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar.
Mechanism of Action: Macrolide Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[5] They achieve this by reversibly binding to the P-site on the 50S subunit of the bacterial ribosome.[5] This binding event blocks the exit tunnel through which nascent polypeptide chains pass, thereby preventing the elongation of the protein.
Caption: Mechanism of macrolide action on the bacterial ribosome.
This guide highlights the comparative in vitro activities of several key macrolide antibiotics. The provided MIC data and experimental protocols offer a foundation for researchers to design and interpret their own studies. Further investigation is warranted to determine the specific MIC values of Erythromycin G and other novel macrolide derivatives to expand our understanding of their potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Erythromycin Resistance in Staphylococcus aureus by Erythromycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New erythromycin derivatives enhance β-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Erythromycin G and Erythromycin B Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two closely related macrolide antibiotics, Erythromycin G and Erythromycin B. While both are derivatives of the well-known Erythromycin A, understanding their individual performance is crucial for targeted research and development. This document summarizes available data on their antibacterial activity, details the experimental protocols for assessing bioactivity, and visualizes the underlying mechanism of action.
Executive Summary
Erythromycin B is a naturally occurring macrolide, often considered a co-metabolite of Erythromycin A, the primary active component of commercial erythromycin.[1][2] It is structurally different from Erythromycin A by the absence of a hydroxyl group at the C12 position. This compound is a more recently isolated derivative, characterized by the hydroxylation of the C-16 methyl group of Erythromycin B.
Quantitative Data Comparison
A direct, side-by-side comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and Erythromycin B from a single, comprehensive study is not available in the reviewed literature. However, the seminal work by Kibwage et al. (1985) established the relative potency of Erythromycin B. The following table provides a representative summary of the expected antibacterial spectrum based on available information. Researchers are encouraged to perform a direct comparative analysis using the experimental protocol outlined in this guide to generate specific MIC values for their strains of interest.
| Bacterial Species | Gram Stain | This compound Bioactivity (Qualitative) | Erythromycin B Bioactivity (Qualitative) |
| Staphylococcus aureus | Gram-positive | Expected to be active | Active, slightly less than Erythromycin A |
| Streptococcus pyogenes | Gram-positive | Expected to be active | Active, slightly less than Erythromycin A |
| Micrococcus luteus | Gram-positive | Expected to be active | Active |
| Escherichia coli | Gram-negative | Likely limited activity | Limited activity |
| Pseudomonas aeruginosa | Gram-negative | Likely limited activity | Limited activity |
Experimental Protocols
To facilitate direct and accurate comparison of the bioactivity of this compound and Erythromycin B, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This is a standardized and widely accepted method in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the desired bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and Erythromycin B of known concentration, sterilized by filtration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick several colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
-
In a 96-well plate, create a two-fold serial dilution of each antibiotic in CAMHB. The typical concentration range to test for erythromycins is from 64 µg/mL to 0.06 µg/mL.
-
Leave a column with only inoculated broth as a positive control for bacterial growth and a column with uninoculated broth as a negative control for sterility.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and Erythromycin B, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, leading to a premature dissociation of peptidyl-tRNA from the ribosome. This ultimately halts the elongation of the protein chain, thereby inhibiting bacterial growth and replication.
Conclusion
While Erythromycin B has been established as a bioactive macrolide, a comprehensive, direct comparison of its antibacterial potency against this compound is lacking in publicly available literature. The information available suggests that both compounds share the core macrolide mechanism of action and are likely effective against a similar spectrum of Gram-positive bacteria. To definitively ascertain the comparative bioactivity, researchers are advised to conduct side-by-side MIC assays using the standardized protocol provided. Such data will be invaluable for the rational design and development of new macrolide-based therapeutics.
References
Erythromycin Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of erythromycin-related compounds in commercially available immunoassays. While specific quantitative data for Erythromycin G remains elusive in the reviewed literature and product datasheets, this document summarizes the available data for other key derivatives and outlines the standard experimental protocols used in these assays. This information is crucial for researchers and drug development professionals to understand the specificity of erythromycin immunoassays and to make informed decisions when selecting an appropriate analytical method.
Introduction to Erythromycin and Immunoassays
Erythromycin is a macrolide antibiotic widely used in veterinary and human medicine.[1] Its detection in various matrices is essential for pharmacokinetic studies, monitoring of residues in food products, and clinical diagnostics. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are commonly employed for the rapid screening of erythromycin due to their high sensitivity and throughput.[2][3]
These assays typically utilize antibodies that recognize specific epitopes on the erythromycin molecule. However, the presence of structurally similar compounds, such as metabolites and degradation products, can lead to cross-reactivity, where the antibody binds to these non-target molecules. This can result in inaccurate quantification of the parent drug.
Cross-Reactivity of Erythromycin Derivatives in Immunoassays
An extensive review of commercially available erythromycin immunoassay kits and scientific literature did not yield specific quantitative cross-reactivity data for this compound. However, data for other related substances are available and are presented here for comparative purposes. The cross-reactivity is typically expressed as a percentage relative to Erythromycin A, which is considered the primary and most active form of erythromycin.
It is important to note that the degree of cross-reactivity can vary significantly between different assays and antibody lots. Therefore, it is always recommended to validate the performance of an immunoassay with the specific compounds of interest in the user's own laboratory.
Table 1: Cross-Reactivity of Erythromycin-Related Compounds in a Commercially Available ELISA Kit
| Compound | % Cross-Reactivity |
| Erythromycin A | 100% |
| Erythromycin Ethylsuccinate | 12% |
| Tylosin | <0.1% |
| Spiramycin | <0.1% |
| Valnemulin | <0.1% |
| Lincomycin | <0.1% |
| Kanamycin | <0.1% |
| Tilmicosin | <0.1% |
| Doramectin | <0.1% |
| Ivermectin | <0.1% |
| Eprinomectin | <0.1% |
| Moxidectin | <0.1% |
| Abamectin | <0.1% |
Data sourced from a representative commercially available Erythromycin ELISA kit technical datasheet.[3] The absence of this compound in this and other reviewed datasheets suggests that it is not a standard analyte for cross-reactivity testing by manufacturers.
Structural Comparison: Erythromycin A vs. This compound
The structural similarities and differences between Erythromycin A and its related compounds are the primary determinants of antibody cross-reactivity. This compound is a naturally occurring derivative of erythromycin.[4] The following diagram illustrates the structural relationship between Erythromycin A and this compound.
Caption: Structural relationship between Erythromycin A and this compound.
Experimental Protocols: Competitive ELISA for Erythromycin
The most common immunoassay format for the detection of small molecules like erythromycin is the competitive ELISA. The following is a generalized protocol for such an assay. Specific details may vary between different commercial kits.
Principle of the Assay:
This assay is based on the principle of competitive binding. Erythromycin present in the sample competes with a fixed amount of enzyme-labeled erythromycin (conjugate) for a limited number of binding sites on an antibody coated onto a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of erythromycin in the sample. The bound enzyme activity is then measured by the addition of a substrate that produces a colored product.
Key Steps:
-
Sample Preparation: Samples (e.g., serum, milk, tissue homogenate) are extracted and diluted as specified by the kit manufacturer to remove interfering substances and bring the erythromycin concentration within the assay's detection range.
-
Competitive Reaction: Standards, controls, and prepared samples are added to the antibody-coated microtiter wells, followed by the addition of the erythromycin-enzyme conjugate. The plate is then incubated to allow for competitive binding.
-
Washing: After incubation, the wells are washed to remove any unbound erythromycin and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate is added to each well. The enzyme on the bound conjugate catalyzes the conversion of the substrate into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzyme-substrate reaction.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The concentration of erythromycin in the samples is determined by comparing their absorbance values to a standard curve generated from the standards of known concentrations.
Caption: Generalized workflow for a competitive Erythromycin ELISA.
Conclusion
The specificity of an immunoassay is a critical parameter for the accurate quantification of a target analyte. While immunoassays for erythromycin are widely available and offer a rapid and sensitive screening method, the potential for cross-reactivity with structurally related compounds must be considered. This guide highlights the lack of available data on the cross-reactivity of this compound in commercial immunoassays. Researchers and drug development professionals should be aware of this limitation and, when necessary, perform in-house validation studies to determine the cross-reactivity of any relevant metabolites or degradation products in their specific assay system. The provided general experimental protocol for a competitive ELISA can serve as a foundation for such validation efforts.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Macrolide Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structure of a new macrolide antibiotic, this compound, and a related biosynthetic intermediate from a culture of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Erythromycin G
For researchers, scientists, and drug development professionals, the accurate quantification of impurities such as Erythromycin G is critical for ensuring the safety and efficacy of erythromycin-based pharmaceutical products. This guide provides an objective comparison of commonly employed analytical techniques for the validation of this compound, supported by experimental data and detailed methodologies. This compound is identified as Impurity M in some pharmacopeial and research contexts.
Comparison of Analytical Methods
The primary methods for the analysis of erythromycin and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and the nature of the sample matrix.
| Parameter | HPLC-UV | UPLC | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation using smaller particle size columns for higher resolution and speed, with UV detection. | Separation based on polarity, with detection and quantification based on mass-to-charge ratio, offering high selectivity and sensitivity. |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Very Good, enhanced by better peak resolution. | Excellent, based on specific mass transitions. |
| Analysis Time | Longer (typically > 30 minutes)[1] | Shorter (typically < 10 minutes)[1] | Short (can be ~2 minutes) |
| Instrumentation Cost | Lower | Moderate | Higher |
| Typical Application | Routine quality control, content uniformity, and stability testing. | High-throughput screening, impurity profiling, and cleaning validation. | Quantification in complex biological matrices, impurity identification, and trace analysis.[2] |
Quantitative Performance Data
The following tables summarize typical validation parameters for the different analytical methods. The data presented is a synthesis from multiple validated methods for erythromycin and its impurities.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999[3][4] |
| Limit of Detection (LOD) | 0.005969 mg/mL[5] |
| Limit of Quantification (LOQ) | 0.0196 mg/mL[5] |
| Accuracy (Recovery %) | 99.9% (for Erythromycin)[6] |
| Precision (%RSD) | < 1%[6] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC)
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | 0.9995[1] |
| Limit of Detection (LOD) | Analyte dependent, generally in the ng/mL range. |
| Limit of Quantification (LOQ) | Analyte dependent, generally in the ng/mL range. |
| Accuracy (Recovery %) | Not explicitly stated for this compound, but good for Erythromycin. |
| Precision (%RSD) | < 2%[1] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | 0.995 to 1.000[2] |
| Limit of Quantification (LOQ) | As low as 0.25 ng/mL for Erythromycin A and < 7.3 ng/mL for related substances.[7] |
| Accuracy (Recovery %) | 88 - 105%[2] |
| Precision (%RSD) | < 15% at the LOQ, < 10% at higher concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method for Erythromycin and Related Substances
This method is suitable for the quantification of erythromycin and the separation of its impurities in pharmaceutical dosage forms.[8][9]
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[9]
-
Mobile Phase: A gradient of Mobile Phase A (0.4% ammonium hydroxide in water) and Mobile Phase B (methanol).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 65°C.[8]
-
Injection Volume: 100 μL.[8]
Sample Preparation:
-
Accurately weigh and transfer the sample containing erythromycin into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable diluent (e.g., a mixture of buffer and organic solvent).
-
Filter the solution through a 0.45 μm filter before injection.
UPLC Method for Erythromycin
This method is designed for the rapid and efficient determination of erythromycin.[1]
Chromatographic Conditions:
-
Column: Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of Mobile Phase A (a mixture of disodium hydrogen phosphate buffer pH 8.5 and methanol) and Mobile Phase B (methanol).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 7.0 μL.[1]
Sample Preparation:
-
Prepare a standard stock solution of Erythromycin.
-
For swab samples, immerse the swab in acetonitrile and sonicate.
-
For pharmaceutical formulations, dissolve the sample in the diluent.
-
Filter the final solution through a 0.2 μm filter.
LC-MS/MS Method for Erythromycin in Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies.[2]
Chromatographic Conditions:
-
Column: Inertsil ODS-2 (50 mm x 3.0 mm, 5 µm) with a C8 guard column.[2]
-
Mobile Phase: Isocratic mixture of 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole with a Turbo-Ionspray source.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add an internal standard and alkalize the sample.
-
Perform a one-step liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a water:acetonitrile mixture.
Visualizations
Experimental Workflow for HPLC/UPLC Analysis
Caption: General workflow for HPLC and UPLC analysis of this compound.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Efficacy of Erythromycin A and Its Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Erythromycin A, the most active component of the erythromycin complex, with its related compounds, Erythromycin B, C, and D. While the initial query included "Erythromycin G," a thorough review of the scientific literature yielded no significant data for a compound under this designation, suggesting it is not a commonly recognized or studied variant. This comparison, therefore, focuses on the well-documented components of the erythromycin complex.
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation product is a mixture of several structurally related compounds, primarily Erythromycins A, B, C, and D. Among these, Erythromycin A is the most clinically significant due to its superior antibacterial potency.
Comparative In Vitro Efficacy
The antibacterial efficacy of the different erythromycin components varies significantly. Erythromycin A consistently demonstrates the highest in vitro activity against a broad spectrum of bacteria.
Key Findings:
-
Erythromycin A: Exhibits the highest antibacterial activity among the common erythromycin variants.
-
Erythromycin B: Is somewhat less active than Erythromycin A.[1][2]
-
Erythromycin C and D: Show approximately half the activity of Erythromycin A, or even less.[1][2]
This hierarchy in potency is attributed to subtle structural differences between the molecules, which affect their binding affinity to the bacterial ribosome.
Quantitative Data Summary
| Erythromycin Variant | Relative In Vitro Potency Compared to Erythromycin A |
| Erythromycin A | 100% |
| Erythromycin B | Less active than A |
| Erythromycin C | ~50% or less of A's activity |
| Erythromycin D | ~50% or less of A's activity |
Mechanism of Action
Erythromycin and its variants exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis. This prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.
Caption: Mechanism of action of Erythromycin.
Experimental Protocols
The determination of in vitro efficacy of antibiotics is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is broth microdilution.
Materials:
-
Pure powders of Erythromycin A, B, C, and D
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of each erythromycin variant in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture the test bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of each erythromycin stock solution in MHB across the wells of a 96-well plate. This creates a range of decreasing antibiotic concentrations.
-
Inoculation: Inoculate each well (except for a negative control well) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Experimental workflow for MIC determination.
Conclusion
References
A Structural Showdown: Erythromycin G and its Biosynthetic Precursors
A comprehensive guide comparing the structural and functional nuances of Erythromycin G with its key biosynthetic intermediates, offering researchers and drug development professionals a detailed perspective on these macrolide compounds.
Erythromycin, a cornerstone of macrolide antibiotics, undergoes a complex biosynthetic journey within the bacterium Saccharopolyspora erythraea. This process yields not only the well-known Erythromycin A but also a series of structurally related intermediates, including Erythromycins B, C, D, and the more recently identified this compound. Understanding the subtle structural variations among these intermediates is paramount for the rational design of novel antibiotic derivatives with improved efficacy and pharmacokinetic profiles. This guide provides a detailed structural and functional comparison of this compound with its biosynthetic relatives, supported by experimental data and methodologies.
Structural Comparison of Erythromycin Intermediates
The core of all erythromycins is a 14-membered macrocyclic lactone ring. The key distinctions between the intermediates lie in the hydroxylation and methylation patterns of this ring and its appended sugar moieties. This compound, for instance, is formally derived from Erythromycin B through the hydroxylation of the C-16 methyl group. The structural differences between Erythromycin A, B, C, D, and G are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Erythromycin A |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | - |
| Erythromycin B | C₃₇H₆₇NO₁₂ | 717.9 | Lacks the hydroxyl group at the C-12 position of the macrolide ring. |
| Erythromycin C | C₃₆H₆₅NO₁₃ | 719.9 | The O-methyl group on the cladinose sugar is replaced by a hydroxyl group. |
| Erythromycin D | C₃₆H₆₅NO₁₂ | 703.9 | Lacks the C-12 hydroxyl group and has a hydroxyl instead of an O-methyl group on the cladinose sugar. |
| This compound | C₃₇H₆₇NO₁₃ | 733.9 | Hydroxylation of the C-16 methyl group of Erythromycin B. |
Biosynthetic Pathway of Erythromycins
The biosynthesis of erythromycins is a multi-step process orchestrated by a series of enzymes encoded by the ery gene cluster. The pathway begins with the formation of the macrolide core, 6-deoxyerythronolide B, which then undergoes a series of post-polyketide modifications, including hydroxylations and glycosylations, to yield the various erythromycin intermediates and the final product, Erythromycin A.
Caption: Biosynthetic pathway of erythromycins.
Comparative Antibacterial Activity
The structural modifications among the erythromycin intermediates directly impact their biological activity. The antibacterial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Erythromycin A is generally the most active, followed by Erythromycin B. Erythromycins C and D exhibit significantly lower activity.[1][2] The antibacterial activity of this compound has been evaluated, and it demonstrates activity against both Gram-positive and Gram-negative organisms.[3]
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Streptococcus pyogenes |
| Erythromycin A | 0.12 - 0.5 | 0.03 - 0.12 |
| Erythromycin B | 0.25 - 1.0 | 0.06 - 0.25 |
| Erythromycin C | 1.0 - 4.0 | 0.25 - 1.0 |
| Erythromycin D | 2.0 - 8.0 | 0.5 - 2.0 |
| This compound | Data not yet publicly available in a comparable format. | Data not yet publicly available in a comparable format. |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology.
Experimental Protocols
Isolation and Purification of Erythromycin Intermediates
A general workflow for the isolation and purification of erythromycin intermediates from a Saccharopolyspora erythraea fermentation broth is outlined below. The specific conditions may require optimization depending on the target compound and the fermentation conditions.
Caption: Experimental workflow for isolation and analysis.
1. Fermentation and Extraction:
-
Saccharopolyspora erythraea is cultured in a suitable fermentation medium to promote the production of erythromycins.
-
The fermentation broth is harvested and centrifuged to separate the mycelia from the supernatant.
-
The supernatant is then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to partition the erythromycin compounds into the organic phase.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel or another suitable stationary phase.
-
A gradient elution system with a mixture of solvents (e.g., chloroform-methanol, hexane-ethyl acetate) is used to separate the different erythromycin intermediates based on their polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired intermediates.
-
Further purification is achieved by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water with a buffer).
Structural Elucidation Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded for the purified intermediates in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to fully assign the chemical shifts. These assignments are crucial for confirming the identity and stereochemistry of each intermediate.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of each intermediate.
-
Tandem mass spectrometry (MS/MS) is employed to fragment the molecules and analyze the resulting fragmentation patterns, which provides valuable information about the structure of the macrolide ring and the attached sugar moieties.
3. X-ray Crystallography:
-
Single crystals of the purified intermediates are grown by slow evaporation of a suitable solvent system.
-
X-ray diffraction data is collected from the crystals.
-
The diffraction data is used to solve the crystal structure, providing precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[3]
Conclusion
The structural diversity among erythromycin intermediates, arising from specific enzymatic modifications during biosynthesis, leads to a range of antibacterial activities. This compound, a hydroxylated derivative of Erythromycin B, represents an interesting addition to this family of natural products. A thorough understanding of the structure-activity relationships within this class of compounds, facilitated by detailed structural and biological characterization, is essential for the future development of more effective macrolide antibiotics. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and comprehensive structural analysis of these important biosynthetic intermediates.
References
- 1. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure of a new macrolide antibiotic, this compound, and a related biosynthetic intermediate from a culture of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Erythromycin G Production in Engineered Saccharopolyspora erythraea Strains
This guide provides a quantitative comparison of Erythromycin G production across various genetically engineered strains of Saccharopolyspora erythraea, the primary industrial producer of this macrolide antibiotic. The data presented is compiled from recent studies focusing on metabolic and genetic engineering strategies to enhance this compound yield. Detailed experimental protocols for key methodologies are also provided for researchers in drug development and microbiology.
Quantitative Comparison of this compound Production
The following table summarizes the this compound production metrics in different engineered Saccharopolyspora erythraea strains compared to their respective parent or wild-type strains. These studies highlight the significant improvements achievable through targeted genetic modifications.
| Strain | Genetic Modification | Parent Strain | This compound Titer (mg/L) | Fold Improvement | Reference |
| S. erythraea::vhb | Chromosomally integrated Vitreoscilla hemoglobin gene (vhb) | Industrial S. erythraea | Not explicitly stated for G, but total erythromycin titer increased by ~70% | ~1.7 | [1][2] |
| S. erythraea CS | Suppression of sucC gene using an inducible promoter and dCas9 | S. erythraea E3 | 1125.66 | 1.435 | [3][4] |
| WT/pIB-PBAD-relA1-489 | Introduction of C-terminally truncated (p)ppGpp synthetase RelA | S. erythraea NRRL2338 | Not explicitly quantified, but ~200% improvement in total erythromycin yield | ~3.0 | [5] |
| Engineered Strain | Overexpression of diguanylate cyclase CdgB | S. erythraea | Not explicitly quantified, but improved erythromycin production | - | [5] |
| Engineered Strains (10 total) | CRISPR/Cas9-mediated multi-locus promoter engineering of the ery cluster | S. erythraea NRRL 23338 | Not explicitly quantified, but 2.8 to 6.0-fold improvement in total erythromycin production | 2.8 - 6.0 | [6] |
| ΔacuA Strain | Deletion of the propionyltransferase AcuA | S. erythraea NRRL2338 | Not explicitly quantified, but a 10% increase in total erythromycin yield | 1.1 | [7] |
| SACE_1780 Overexpression Strain | Overexpression of propionyl-CoA synthetase SACE_1780 | S. erythraea NRRL2338 | Not explicitly quantified, but a 33% higher total erythromycin yield | 1.33 | [7] |
| Mutant Strain | UV mutagenesis | S. erythraea MTCC 1103 | 576 | 1.4 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the comparison.
Fermentation Protocol for Erythromycin Production
This protocol is a generalized procedure based on methodologies described for Saccharopolyspora erythraea fermentation.[6][9]
-
Seed Culture Preparation:
-
Inoculate a 24-well plate containing 3 mL of seed medium per well with spores from a seven-day-old R2YE agar plate.[6]
-
The seed medium composition is typically: 10 g/L glucose, 4 g/L tryptone, 4 g/L yeast extract, 0.5 g/L MgSO₄, 2 g/L KH₂PO₄, and 4 g/L K₂HPO₄.[6]
-
Incubate the seed culture at 32°C with shaking at 250 rpm for 3 days.[6]
-
-
Fermentation:
-
Transfer 300 μL of the seed broth into a 24-well plate containing 3 mL of fermentation medium per well.[6]
-
A typical fermentation medium consists of: 20 g/L starch, 20 g/L dextrin, 15 g/L soybean powder, 4 g/L (NH₄)₂SO₄, 6 g/L CaCO₃, and 5 ml/L soybean oil.[9]
-
Incubate the fermentation culture at 32°C with shaking at 250 rpm for 7 days.[6]
-
Quantification of this compound
The following High-Performance Liquid Chromatography (HPLC)-UV method is commonly employed for the quantification of erythromycin.[6][10]
-
Sample Preparation:
-
HPLC-UV Conditions:
-
Chromatographic Column: C18 reverse-phase analytical column (e.g., 4.6 mm × 150 mm, 4 μm).[6][10]
-
Mobile Phase: A mixture of 55% K₂HPO₄ solution (Phase A) and 45% acetonitrile (Phase B).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection: UV spectrophotometer at 215 nm.[6]
-
Run Time: Approximately 30 minutes.[6]
-
-
Method Validation:
Visualizations
Erythromycin Biosynthesis and Engineering Targets
The following diagram illustrates the simplified biosynthetic pathway of Erythromycin A (a closely related and often co-produced macrolide) and highlights key points of genetic engineering intervention to improve yield. This compound is an intermediate in this pathway.
Caption: Simplified Erythromycin biosynthesis pathway and key metabolic engineering targets.
Experimental Workflow for Strain Improvement and Analysis
This diagram outlines the general workflow from genetic modification of S. erythraea to the final quantification of this compound production.
Caption: General experimental workflow for engineered strain development and production analysis.
References
- 1. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase Erythromycin Yield in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Droplet-Microfluidic-Based Promoter Engineering and Expression Fine-Tuning for Improved Erythromycin Production in Saccharopolyspora erythraea NRRL 23338 [frontiersin.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Erythromycin G Purification Techniques
For researchers, scientists, and drug development professionals, the purification of Erythromycin G from fermentation broths or synthetic mixtures is a critical step in obtaining a high-purity active pharmaceutical ingredient. The choice of purification technique significantly impacts yield, purity, cost, and scalability. This guide provides an objective comparison of common and advanced techniques for this compound purification, supported by experimental data and detailed methodologies.
Comparison of Key Purification Techniques
The selection of a purification strategy for this compound depends on the desired scale, purity requirements, and the nature of the starting material. The following table summarizes the performance of major purification techniques based on reported data for erythromycin and its variants.
| Technique | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases based on its solubility. | Moderate to High | >90%[1] | High recovery, scalable, relatively low cost. | Use of large volumes of organic solvents, potential for emulsion formation, may co-extract impurities. |
| Crystallization | Precipitation of this compound from a supersaturated solution, often after initial extraction. | High to Very High | 70-95%[2][3] | High purity achievable, provides a stable solid form, effective for removing closely related impurities. | Yield can be sensitive to conditions (solvent, temperature, pH), potential for solvent inclusion in crystals. |
| Column Chromatography | Separation based on the differential adsorption of this compound and impurities to a solid stationary phase. | Very High | 80-96%[4] | Excellent separation of closely related erythromycin variants, high purity achievable. | Can be expensive and time-consuming, requires significant solvent use, scalability can be a challenge. |
| Aqueous Two-Phase Extraction (ATPE) | Partitioning of this compound in a system of two immiscible aqueous phases. | Moderate to High | ~88%[3] | Milder than organic solvent extraction, environmentally friendly, can be integrated with fermentation.[3] | Can be sensitive to process parameters, may require further polishing steps. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are based on established methods for erythromycin purification and can be adapted for this compound.
Liquid-Liquid Extraction (LLE) with Back-Extraction
This method is effective for the initial recovery and concentration of erythromycin from a clarified fermentation broth.[5][6]
Protocol:
-
Initial Extraction:
-
Adjust the pH of the clarified fermentation broth to 9.5-10.0 with a suitable base (e.g., sodium hydroxide).[5]
-
Extract the alkaline broth with an equal volume of a water-immiscible organic solvent such as butyl acetate or methyl tert-butyl ether (MTBE).[1]
-
Agitate the mixture to ensure thorough mixing and allow the phases to separate. Centrifugation can be used to break up any emulsions.[5]
-
Collect the organic phase containing the erythromycin.
-
-
Back-Extraction:
Solvent Crystallization
Crystallization is a powerful technique for achieving high purity. This protocol describes a typical anti-solvent crystallization process.[7][8]
Protocol:
-
Dissolution:
-
Crystallization:
-
Slowly add a pre-determined volume of an anti-solvent (a solvent in which erythromycin is poorly soluble, such as water) to the solution with stirring.[8]
-
Control the rate of anti-solvent addition and the temperature to influence crystal size and purity. A gradual cooling profile is often employed.[9]
-
-
Isolation and Drying:
-
Collect the precipitated erythromycin crystals by filtration.
-
Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent to remove residual impurities.
-
Dry the crystals under vacuum to remove residual solvents.
-
Preparative Column Chromatography
For the highest purity, particularly for separating this compound from other erythromycin variants, preparative chromatography is employed.[4]
Protocol:
-
Column Preparation:
-
Pack a chromatography column with a suitable stationary phase, such as a macroporous adsorbent resin (e.g., SP825).[4]
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude erythromycin mixture in a minimal amount of the mobile phase and load it onto the column.
-
-
Elution:
-
Elute the column with a mobile phase gradient. For example, a stepwise elution using increasing concentrations of ethyl acetate in a non-polar solvent can be effective.[4]
-
A two-step elution, first with a low concentration of ethyl acetate (e.g., 2%) to wash out more polar impurities, followed by a higher concentration to elute the target this compound, has been shown to be effective for separating erythromycin A.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions as they elute from the column.
-
Analyze the fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.[10][11][12][13]
-
Pool the pure fractions and remove the solvent to obtain the purified product.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. US2864817A - Process for crystallization of erythromycin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 10. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Erythromycin G: A Guide for Laboratory Professionals
Erythromycin G, a macrolide antibiotic, necessitates stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[3] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | To prevent eye irritation from dust or splashes.[4] |
| Skin Protection | Chemical-impermeable gloves and a lab coat. | To avoid direct contact and potential skin irritation.[3][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation, which can cause respiratory difficulties.[4] |
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move the individual to an area with fresh air.[3] If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water and seek medical attention if feeling unwell.[3]
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the primary federal oversight is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Many states have their own, often more stringent, regulations.[5] It is imperative to consult and adhere to all applicable federal, state, and local regulations.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains or sewers.[4][8]
1. Waste Identification and Segregation:
-
Characterize the this compound waste to determine if it is considered hazardous waste according to RCRA or more stringent state and local regulations.[4]
-
Pharmaceutical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]
-
Segregate the this compound waste into a clearly labeled, closed container suitable for chemical waste.[4]
2. Spill Management:
-
Wear appropriate PPE as outlined in Table 1.[4]
-
Contain the spill and collect the material using a method that does not generate dust, such as carefully sweeping it up or using a HEPA-filtered vacuum.[4]
-
Place the collected material into a suitable, closed container for disposal.[4][8]
-
Thoroughly clean the spill area.[4]
3. Final Disposal:
-
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[4] This aligns with the general EPA recommendation for the disposal of many pharmaceutical wastes.[4]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.[4]
4. Packaging Disposal:
-
Completely emptied containers can be recycled after being triple-rinsed (or equivalent).[4]
-
Handle contaminated packages in the same way as the substance itself.[8]
-
The rinsed packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]
Data on Environmental Persistence
The following table summarizes data on the degradation of erythromycin in soil, highlighting its potential for environmental persistence.
Table 2: Degradation of Erythromycin in Soil
| Temperature | Degradation Percentage after 30 days | Reported Half-life (at 20°C) |
| 4°C | 0% | - |
| 20°C | 75% | 11 days |
| 30°C | 100% | - |
| Data from a study on sandy loam soil with cattle feces.[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Erythromycin G
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Erythromycin G in a laboratory setting. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a macrolide antibiotic that may cause allergic skin reactions, serious eye irritation, and respiratory difficulties if inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls
Always handle this compound in a well-ventilated area. The use of a chemical fume hood or a biological safety cabinet is highly recommended, especially when handling the powdered form, to minimize inhalation exposure.[2] Facilities should be equipped with an eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses with side shields.[1] | To prevent eye irritation from airborne particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[4] | To avoid direct skin contact and prevent potential allergic reactions.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated or if there is a risk of exceeding exposure limits.[4] | To protect against inhalation, which can cause respiratory sensitization.[1] |
Occupational Exposure Limits
Quantitative exposure limits for Erythromycin have been established to ensure worker safety.
| Parameter | Limit | Source |
| Workplace Environmental Exposure Level (WEEL) | 3 mg/m³ | [3] |
Operational Plan: From Receipt to Disposal
A systematic approach is critical for the safe handling of this compound throughout its lifecycle in the laboratory.
Receipt and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Handling and Preparation of Solutions (Step-by-Step)
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing:
-
To minimize dust formation, weigh the powdered this compound carefully.
-
Use a draft shield on the analytical balance.
-
Handle with non-sparking tools.[2]
-
-
Dissolving:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water immediately after handling.
-
Decontaminate all equipment and the work surface.
-
Spill Management
-
Minor Spills:
-
For small powder spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner fitted with a HEPA filter is recommended.
-
Dampening the material with water can help prevent it from becoming airborne.
-
Collect the spilled material in a sealed container for disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response personnel.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. Do not allow the chemical to enter drains or sewers.[1][2][6]
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, contaminated gloves, wipes) in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste.[7] Stock antibiotic solutions, which are at higher concentrations, are considered hazardous chemical waste and must be collected for disposal.[8]
-
Empty Containers: Triple-rinse empty containers. The rinsate should be collected as chemical waste. Puncture the container to prevent reuse before disposal.[1]
Final Disposal
-
The recommended method for the disposal of this compound waste is through a licensed professional waste disposal service.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred disposal method.[1]
-
Always dispose of waste in accordance with all applicable federal, state, and local regulations.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. bitesizebio.com [bitesizebio.com]
- 9. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
